CY5.5 Dimethyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H35ClN2 |
|---|---|
Molecular Weight |
519.1 g/mol |
IUPAC Name |
(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole chloride |
InChI |
InChI=1S/C35H35N2.ClH/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1 |
InChI Key |
BDDBKTUAUWCAEM-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
CY5.5 Dimethyl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical and photophysical properties of CY5.5 Dimethyl, a near-infrared (NIR) cyanine (B1664457) dye. This document is intended to serve as a valuable resource for researchers utilizing this fluorophore in a variety of applications, from fluorescence microscopy to in vivo imaging.
Core Chemical and Photophysical Properties
This compound is a non-sulfonated, non-activated cyanine dye characterized by its bright fluorescence in the far-red to near-infrared spectrum. Its properties make it a useful tool for applications requiring low background autofluorescence and deep tissue penetration.[1][2][] It is important to distinguish this compound from CY5 Dimethyl, as they are distinct molecules with different spectral properties.
Quantitative Data Summary
The key chemical and photophysical parameters of this compound are summarized in the table below. These values represent a consensus from various suppliers and literature sources.
| Property | Value | References |
| Chemical Formula | C₃₅H₃₅ClN₂ | [4] |
| Molecular Weight | ~519.1 g/mol | [4][5] |
| CAS Number | 138248-58-5 | [4] |
| Appearance | Dark golden or dark blue solid/powder | [] |
| Excitation Maximum (λex) | 678 - 684 nm | [4][][7][8][9] |
| Emission Maximum (λem) | 694 - 710 nm | [4][][7][10] |
| Molar Extinction Coefficient (ε) | ~190,000 - 198,000 M⁻¹cm⁻¹ | [4][10] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [4][11][12] |
| Purity | ≥95% | [4] |
Solubility and Stability
This compound is a non-sulfonated dye, which dictates its solubility characteristics.[5][][11]
-
Solubility : It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[5][][11][13] Its solubility in aqueous solutions is limited.[4][5][13] For experimental use, it is common to prepare a concentrated stock solution in an anhydrous organic solvent.[14][15]
-
Stability and Storage : As with most cyanine dyes, this compound is sensitive to light.[16] It is recommended to store the solid compound at -20°C, protected from light and moisture.[4][15][16] Solutions should also be protected from light to prevent photobleaching.[16][17] The reactive forms of cyanine dyes are unstable and should be used immediately after preparation.[18]
Experimental Applications and Protocols
This compound is a non-activated dye, meaning it does not have a reactive group for direct conjugation to biomolecules.[4][5][11] Its primary use is as a non-reactive fluorophore for control experiments and for instrument calibration.[4][5][11]
However, the cyanine core of CY5.5 can be functionalized with reactive groups (e.g., NHS ester, maleimide) to enable covalent labeling of proteins, antibodies, and other biomolecules.[10][15] These functionalized derivatives are widely used in various applications:
-
In Vivo Imaging : The near-infrared emission of CY5.5 allows for deep tissue imaging with reduced background fluorescence, making it suitable for small animal in vivo studies.[1][][10][19][20]
-
Fluorescence Microscopy and Flow Cytometry : CY5.5-conjugated biomolecules are used to label specific cellular targets for visualization and quantification.[][21]
-
Targeted Drug Delivery : Conjugating CY5.5 to therapeutic agents or targeting moieties enables the visualization of drug distribution and accumulation in target tissues.[1]
Experimental Workflow: Antibody Conjugation (General Protocol)
While this compound itself is non-reactive, a common experimental procedure involving this fluorophore's core structure is its conjugation to proteins like antibodies. The following is a generalized protocol for labeling an antibody with an amine-reactive CY5.5 NHS ester.
Caption: Generalized workflow for the conjugation of an amine-reactive CY5.5 dye to an antibody.
Experimental Protocol: Antibody Conjugation with Amine-Reactive CY5.5
This protocol is a representative example for labeling antibodies with a CY5.5 NHS ester. The optimal conditions, particularly the dye-to-protein molar ratio, should be empirically determined for each specific antibody.[18]
-
Antibody Preparation :
-
Dye Preparation :
-
Conjugation Reaction :
-
Slowly add the calculated amount of the CY5.5 solution to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody is typically between 3:1 and 10:1 and should be optimized.[14][18]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[14][18][22]
-
-
Purification of the Conjugate :
-
Remove the unreacted, free dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25).[14][15]
-
Elute with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.[14]
-
Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.
-
-
Characterization and Storage :
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of CY5.5 (~680 nm).
-
Store the purified conjugate at 4°C in the dark. For long-term storage, the addition of a preservative or storage at -20°C may be considered.[23]
-
Logical Relationship: Activated vs. Non-Activated Dye
The utility of this compound is best understood in the context of its chemical reactivity, or lack thereof. The following diagram illustrates the logical relationship between the non-activated form and its application as a control, versus a functionalized, activated form used for conjugation.
Caption: Logical flow differentiating the applications of non-activated versus activated CY5.5 dyes.
References
- 1. lifetein.com [lifetein.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. This compound, 138248-58-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 9. metabion.com [metabion.com]
- 10. Cyanine 5.5, SE | Tocris Bioscience [tocris.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Cyanine - Wikipedia [en.wikipedia.org]
- 13. Cy5 dimethyl, 54268-70-1 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. invivochem.net [invivochem.net]
- 17. benchchem.com [benchchem.com]
- 18. drmr.com [drmr.com]
- 19. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 20. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Innovative Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging and Its Utility in Whole-Brain Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
CY5.5 Dimethyl: A Technical Guide to its Spectral Characteristics
This technical guide provides an in-depth overview of the core spectral characteristics of CY5.5 Dimethyl, a non-sulfonated, far-red emitting cyanine (B1664457) dye. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines experimental methodologies for spectral analysis, and presents a visual workflow for characterizing fluorescent dyes. This compound's good solubility in organic solvents and bright fluorescence make it a valuable tool for various applications, including control experiments and instrument calibration.[1][2][]
Core Spectral Properties
The spectral properties of this compound are crucial for its effective use in fluorescence-based applications. These properties, including its absorption and emission maxima, molar extinction coefficient, and quantum yield, dictate the optimal instrument settings for excitation and detection.
Quantitative Spectral Data Summary
The following table summarizes the key spectral characteristics of this compound compiled from various sources. It is important to note that these values can exhibit slight variations depending on the solvent and other environmental factors.[4]
| Spectral Property | Value | Solvent/Conditions |
| Maximum Excitation Wavelength (λmax, abs) | 675 - 684 nm | Not specified |
| Maximum Emission Wavelength (λmax, em) | 694 - 710 nm | Not specified |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M-1cm-1 | Not specified |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | Not specified |
Note: The exact spectral characteristics can be influenced by the dye's local environment. For instance, cyanine dyes like Cy5 have shown solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4][5]
Experimental Protocols for Spectral Characterization
Accurate determination of the spectral characteristics of fluorescent dyes like this compound is essential for their reliable application. The following outlines the general experimental methodologies for measuring key spectral parameters.
I. Determining Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable high-purity solvent (e.g., DMSO or ethanol). The exact concentration should be known with high accuracy.
-
Serial Dilutions: Perform a series of dilutions of the stock solution to create several solutions of known, decreasing concentrations.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax, abs), which for CY5.5 is in the range of 675-684 nm. Use the solvent as a blank.
-
Beer-Lambert Law Application: Plot the measured absorbance values against the corresponding molar concentrations. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
II. Determining Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.
Methodology:
-
Selection of a Standard: Choose a fluorescent standard with a known quantum yield and similar spectral properties to this compound (e.g., Cresyl Violet in methanol).
-
Preparation of Solutions: Prepare a series of dilutions for both the this compound sample and the quantum yield standard. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the excitation wavelength.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and standard solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)
where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Workflow for Spectral Characterization
The following diagram illustrates the logical workflow for determining the key spectral characteristics of a fluorescent dye such as this compound.
Caption: Workflow for determining the spectral characteristics of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CY5.5 Dimethyl: A Technical Guide for Researchers and Drug Development Professionals
Introduction: CY5.5 Dimethyl is a non-sulfonated, non-reactive cyanine (B1664457) dye that serves as a crucial tool in fluorescence-based applications.[1][2][3] Its primary utility lies in its role as a stable fluorophore for instrument calibration and as a negative control in fluorescence imaging experiments.[1][2][3] This technical guide provides an in-depth overview of the properties, applications, and experimental protocols for this compound, tailored for researchers, scientists, and drug development professionals.
Core Properties and Applications
This compound is characterized by its bright fluorescence in the far-red to near-infrared (NIR) spectrum, a region advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[3] Unlike its reactive counterparts, such as CY5.5 NHS ester, this compound lacks a reactive group, rendering it incapable of forming covalent bonds with biomolecules.[1][2] This non-reactivity is the cornerstone of its application as a control reagent.
The primary applications of this compound are:
-
Instrument Calibration: To ensure the accuracy and reproducibility of fluorescence measurements, instruments such as fluorescence microscopes, flow cytometers, and qPCR machines require calibration.[4][5] this compound, with its stable and well-defined spectral properties, is an ideal standard for this purpose.[4][6]
-
Negative Control in Fluorescence Imaging: In both in vitro and in vivo imaging experiments, it is essential to differentiate the specific signal from the fluorescent probe bound to its target from non-specific background fluorescence.[7][8] this compound is used to assess the level of non-specific dye accumulation in cells or tissues, providing a baseline for true signal interpretation.[1][9]
Data Presentation
Physicochemical and Spectral Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C35H35ClN2 | [2] |
| Molecular Weight | 519.1 g/mol | [2] |
| Excitation Maximum (λex) | 684 nm | [2][10] |
| Emission Maximum (λem) | 710 nm | [2][10] |
| Molar Extinction Coefficient | 198,000 cm⁻¹M⁻¹ | [2][10] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [2][10] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); limited aqueous solubility | [1][3] |
| Storage | -20°C, protected from light | [2][3] |
Experimental Protocols
Protocol 1: Instrument Calibration using this compound
This protocol outlines the steps for preparing this compound solutions for calibrating a fluorescence microscope.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Volumetric flasks and pipettes
-
Microscope slides and coverslips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of dye powder in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in PBS. A suggested concentration range for calibration is 10 nM to 1 µM.
-
Prepare a blank solution (PBS with the same final concentration of DMSO as the highest dye concentration) to measure background fluorescence.
-
-
Microscope Slide Preparation:
-
Pipette a small volume (e.g., 10 µL) of each working solution onto a clean microscope slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Image Acquisition:
-
Using the appropriate filter set for CY5.5 (Excitation: ~684 nm, Emission: ~710 nm), acquire images of each concentration and the blank.
-
Ensure that all acquisition parameters (e.g., exposure time, gain, laser power) are kept constant for all samples.
-
Acquire multiple images from different regions of each slide to ensure reproducibility.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of each image using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the mean fluorescence intensity of the blank from the intensity of each this compound concentration.
-
Plot the background-subtracted mean fluorescence intensity against the this compound concentration to generate a calibration curve.
-
Protocol 2: Using this compound as a Negative Control in Cell Imaging
This protocol describes the use of this compound as a negative control in a typical immunofluorescence experiment.
Materials:
-
Cells cultured on coverslips
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium
Procedure:
-
Cell Preparation:
-
Fix and permeabilize the cells on coverslips according to your standard immunofluorescence protocol.
-
Block non-specific binding sites with a suitable blocking buffer.
-
-
Incubation with this compound:
-
Prepare a working solution of this compound in your antibody dilution buffer at a concentration equivalent to the fluorescently labeled antibody used in your experimental samples. A typical starting concentration is 1-5 µM.
-
Incubate the control coverslips with the this compound working solution for the same duration and at the same temperature as the primary/secondary antibody incubation in your main experiment.
-
-
Washing:
-
Wash the coverslips extensively with PBS to remove any unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the control samples using the same acquisition settings as your experimental samples.
-
-
Analysis:
-
The fluorescence signal observed in the this compound-treated samples represents the level of non-specific dye accumulation and autofluorescence. This can be used as a baseline to subtract from the signal in your specifically stained samples.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 138248-58-5 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pcrassays.com [pcrassays.com]
- 5. Intensity calibration and flat-field correction for fluorescence microscopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a2kscientific.com [a2kscientific.com]
- 7. The steps of immunofluorescence staining experiment | AxisPharm [axispharm.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lunanano.ca [lunanano.ca]
CY5.5 Dimethyl: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of CY5.5 Dimethyl, a near-infrared (NIR) fluorescent dye. This compound is a non-reactive heptamethine cyanine (B1664457) dye valued for its bright fluorescence and well-defined spectral characteristics. Its primary utility lies in its application as a stable reference standard for instrument calibration and as a negative control in experiments involving reactive cyanine dyes.
Core Spectral Properties of this compound
The photophysical characteristics of this compound make it a valuable tool in various fluorescence-based assays. The dye exhibits strong absorption in the far-red region of the electromagnetic spectrum, with a correspondingly bright emission in the near-infrared. This spectral profile is advantageous for biological applications as it minimizes interference from cellular autofluorescence.
Below is a summary of the key spectral properties of this compound, compiled from various sources. It is important to note that these values can be influenced by the solvent environment due to solvatochromic effects, a phenomenon where the absorption and emission wavelengths shift with changes in solvent polarity. While specific data on the solvatochromism of this compound is not extensively documented, cyanine dyes, in general, are known to exhibit such properties.
Table 1: Spectral Properties of this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 684 nm | [1][2] |
| Emission Maximum (λem) | 710 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [1][2] |
Experimental Protocols
Detailed methodologies for the effective use of this compound are provided below. Given its non-reactive nature, the primary applications are as a control agent and for instrument calibration.
Fluorescence Spectroscopy: Characterization and Use as a Control
This protocol outlines the procedure for measuring the excitation and emission spectra of this compound and its use as a negative control in a labeling experiment.
Materials:
-
This compound
-
High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Spectrofluorometer
-
Quartz cuvettes
-
Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Biomolecule to be labeled in a parallel experiment (e.g., an antibody)
-
Amine-reactive Cy5.5 NHS ester (for the parallel labeling experiment)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a high-purity organic solvent such as DMSO or DMF. The concentration should be accurately determined for quantitative measurements.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., PBS) to a concentration that yields an absorbance of approximately 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 710 nm).
-
Scan a range of excitation wavelengths (e.g., 600 nm to 700 nm).
-
The peak of the resulting spectrum corresponds to the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (e.g., 684 nm).
-
Scan a range of emission wavelengths (e.g., 690 nm to 800 nm).
-
The peak of this spectrum is the emission maximum.
-
-
Use as a Negative Control:
-
In a parallel experiment, label a biomolecule with an amine-reactive Cy5.5 NHS ester according to the manufacturer's protocol.
-
Prepare a control sample by incubating the biomolecule with this compound under the same conditions.
-
After the incubation period and purification of both samples, measure the fluorescence of the control sample. The absence of significant fluorescence associated with the biomolecule in the control sample confirms that the labeling in the experimental sample is due to the covalent reaction of the NHS ester and not non-specific binding of the cyanine dye.
-
Workflow for Fluorescence Spectroscopy
Caption: Workflow for characterizing this compound and its use as a negative control.
In Vivo Imaging: Application as a Non-Targeting Control Agent
This protocol describes the use of this compound as a non-targeting control agent in a small animal in vivo imaging study to assess the biodistribution of a targeted fluorescent probe.
Materials:
-
This compound
-
A targeted Cy5.5-conjugated imaging probe
-
Small animal models (e.g., mice)
-
In vivo imaging system with appropriate filters for Cy5.5
-
Anesthesia (e.g., isoflurane)
-
Sterile vehicle for injection (e.g., PBS)
Procedure:
-
Probe and Control Preparation: Prepare the targeted Cy5.5 probe and the this compound control at the same concentration in a sterile vehicle.
-
Animal Preparation: Anesthetize the animals according to the approved institutional protocol.
-
Injection:
-
Inject the experimental group of animals with the targeted Cy5.5 probe.
-
Inject the control group of animals with this compound.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the animals and acquire whole-body fluorescence images using the in vivo imaging system.
-
Use an excitation filter around 675 nm and an emission filter around 720 nm.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs.
-
Compare the biodistribution of the targeted probe with that of the non-targeting this compound control. The accumulation of the targeted probe in the tissue of interest should be significantly higher than that of the control, demonstrating targeting specificity.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the animals and dissect the organs of interest.
-
Image the excised organs to confirm the in vivo findings and obtain more precise quantification of probe distribution.
-
Workflow for In Vivo Imaging Control
Caption: Workflow for using this compound as a control in in vivo imaging.
Synthesis of the Heptamethine Cyanine Core Structure
This compound belongs to the heptamethine class of cyanine dyes. The synthesis of the core structure of these dyes generally involves the condensation of two heterocyclic precursors with a polymethine bridge-forming reagent. A conceptual overview of a common synthetic route is presented below.
Conceptual Synthesis of a Heptamethine Cyanine Dye
Caption: A simplified diagram illustrating the general synthesis of a heptamethine cyanine dye.
References
molecular weight of CY5.5 Dimethyl
An In-depth Technical Guide to CY5.5 Dimethyl and its Applications
For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes are indispensable tools for fluorescence-based detection and imaging. Among these, the CY5.5 family of fluorophores stands out for its emission in the near-infrared (NIR) spectrum, a region ideal for applications requiring deep tissue penetration and low background autofluorescence. This guide provides a comprehensive overview of this compound, its reactive counterparts, and their applications, with a focus on experimental protocols and data presentation.
Core Properties of this compound
This compound is a non-activated, non-sulfonated cyanine dye.[1][2][3] Its primary role is as a non-reactive fluorophore, making it suitable for use as a control standard in experiments and for instrument calibration.[1][2][3][4] It exhibits good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane, but has limited solubility in aqueous solutions.[1][2][3]
The key physicochemical and fluorescence properties of this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 519.1 g/mol | [1] |
| Chemical Formula | C₃₅H₃₅ClN₂ | [1][2] |
| Appearance | Dark golden powder | [3] |
| Excitation Maximum (λex) | ~684 nm | [1][5] |
| Emission Maximum (λem) | ~710 nm | [1][5] |
| Molar Extinction Coeff. | 198,000 M⁻¹cm⁻¹ | [1][5] |
| Fluorescence Quantum Yield | ~0.2 | [1][5][6] |
| Solubility | Soluble in DMSO, DMF; Limited aqueous solubility | [1][2] |
Reactive CY5.5 Derivatives for Bioconjugation
While this compound is non-reactive, its derivatives are widely used to fluorescently label biomolecules. The most common derivative is CY5.5 NHS ester (N-hydroxysuccinimidyl ester), which is designed to react with primary amines (-NH₂) on proteins, peptides, and other molecules to form stable covalent bonds.[6][7] This makes it a powerful tool for creating fluorescent probes for a variety of applications.
Properties of a typical CY5.5 NHS ester are presented below. Note that the molecular weight and formula differ from this compound due to the addition of the reactive NHS ester group and a different counter-ion.
| Property | Value | Reference(s) |
| Molecular Weight | ~767.7 g/mol | [6][8] |
| Chemical Formula | C₄₄H₄₆BF₄N₃O₄ | [6][8] |
| Reactive Group | N-hydroxysuccinimidyl ester | [6] |
| Reacts With | Primary amines (-NH₂) | [6] |
| Excitation Maximum (λex) | ~673-684 nm | [5][6] |
| Emission Maximum (λem) | ~707-710 nm | [5][6] |
| Molar Extinction Coeff. | ~198,000 - 209,000 M⁻¹cm⁻¹ | [5][6] |
Experimental Protocols
Reproducibility in fluorescence-based assays depends on robust and well-documented protocols. The following sections detail standard procedures for protein labeling and in-vivo imaging using CY5.5 derivatives.
Protein Labeling with CY5.5 NHS Ester
This protocol describes the covalent labeling of a protein with an amine-reactive CY5.5 NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
CY5.5 NHS Ester.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0.
-
Purification column (e.g., Sephadex G-25) to separate the labeled protein from unreacted dye.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[9] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the labeling reaction.[10]
-
Prepare the Dye Stock Solution: Allow the vial of CY5.5 NHS ester to warm to room temperature before opening. Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9][11] This solution should be prepared fresh immediately before use.
-
Labeling Reaction: While gently stirring the protein solution, slowly add the dye stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling.[9] Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Following incubation, purify the CY5.5-labeled protein conjugate from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.[9]
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for the CY5.5 dye). The DOL can be calculated using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[12]
-
Storage: Store the purified conjugate at 4°C or -20°C, protected from light.
Caption: Workflow for labeling proteins with CY5.5 NHS ester.
General Protocol for In-Vivo Imaging
The NIR fluorescence of CY5.5 makes it highly suitable for small animal in-vivo imaging, allowing for the visualization of biological processes in real-time.[5][9]
Materials:
-
CY5.5-labeled probe (e.g., antibody, peptide, nanoparticle).
-
Animal model (e.g., tumor-bearing mouse).
-
In-vivo imaging system equipped with appropriate lasers and filters (e.g., Excitation ~640-675 nm, Emission ~680-720 nm).
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Probe Administration: Prepare the CY5.5-labeled probe in a sterile vehicle (e.g., saline). Administer the probe to the anesthetized animal via a suitable route (e.g., intravenous injection).
-
Whole-Body Imaging: Place the animal in the imaging chamber. Acquire whole-body fluorescence images at predetermined time points (e.g., 30 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and target accumulation of the probe.[9]
-
Ex-Vivo Organ Analysis: At the end of the study, euthanize the animal. Perfuse with saline to clear blood from the vasculature.[9]
-
Organ Dissection and Imaging: Carefully dissect major organs (e.g., liver, spleen, kidneys, lungs, tumor). Arrange the organs on a non-fluorescent surface and acquire a final ex-vivo fluorescence image.[9][12]
-
Data Quantification: Draw Regions of Interest (ROIs) around the tumor and organs in both the in-vivo and ex-vivo images. Measure the average fluorescence intensity to quantify the probe's distribution and accumulation, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[9]
Caption: General workflow for an in-vivo imaging study using a CY5.5 probe.
References
- 1. This compound, 138248-58-5 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 5.5 NHS ester (A270157) | Antibodies.com [antibodies.com]
- 6. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
CY5.5 Dimethyl solubility in DMSO
An In-Depth Technical Guide to the Solubility of CY5.5 Dimethyl in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO). This compound is a non-sulfonated, far-red fluorescent cyanine (B1664457) dye widely utilized in biomedical research for labeling and in vivo imaging. Understanding its solubility is critical for the successful design and execution of experiments, particularly in the fields of targeted drug delivery, molecular imaging, and diagnostics.
Solubility Characteristics
This compound, as a non-sulfonated cyanine dye, exhibits limited solubility in aqueous solutions but good solubility in organic solvents.[1][2] DMSO is a common and effective solvent for dissolving this compound and other non-sulfonated cyanine dyes, enabling the preparation of concentrated stock solutions.[3][4][5] These stock solutions are essential for subsequent labeling of biomolecules, such as proteins and nucleic acids, which are typically in aqueous buffers.[3] The use of an organic co-solvent like DMSO is necessary for efficient labeling reactions, as it prevents the dye from precipitating out of the aqueous reaction mixture.[3][6]
Quantitative Solubility Data
While precise quantitative solubility data for this compound in DMSO is not extensively documented in publicly available literature, information on related non-sulfonated cyanine derivatives provides a useful reference. The structural similarity allows for an estimation of solubility behavior.
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | Good solubility | A non-reactive fluorophore used for controls and calibration.[2] Limited water solubility.[1][7] |
| Non-sulfonated Cyanine Dyes (general) | DMSO, DMF | Good solubility | Used to create concentrated stock solutions for labeling reactions.[3][4] |
| CY5.5 NHS ester | DMSO | ≥35.82 mg/mL | A reactive derivative of CY5.5 used for labeling amino groups. |
This table summarizes available solubility data. Researchers should empirically determine the optimal concentration for their specific application.
Experimental Protocols
The following protocols are generalized methodologies for dissolving and utilizing this compound in DMSO for common laboratory applications.
Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps to prepare a high-concentration stock solution of this compound, which can be stored for future use.
Materials:
-
This compound powder
-
Anhydrous or high-purity DMSO
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
-
Pipettes
Methodology:
-
Dispensing the Dye: Carefully dispense a small amount of this compound powder (e.g., 1 mg) into a microcentrifuge tube or vial. Due to the electrostatic nature of the powder, it is often more practical to work with pre-weighed amounts from the supplier.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 µL of DMSO to 1 mg of dye for a 10 mg/mL solution).
-
Dissolution: Vortex the mixture vigorously until the dye is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a water bath (<40°C) can be used if necessary, but one should first verify the dye's thermal stability.
-
Storage: Store the concentrated stock solution at -20°C, protected from light and moisture. For non-sulfonated cyanine dyes, solutions in anhydrous DMSO are stable for one to two months when stored correctly.[8]
Protocol for Labeling Biomolecules in an Aqueous Buffer
This protocol describes the general procedure for using a DMSO stock solution of a cyanine dye to label a biomolecule, such as a protein, in an aqueous buffer.
Materials:
-
Concentrated stock solution of a reactive CY5.5 derivative (e.g., CY5.5 NHS ester) in DMSO
-
Biomolecule (e.g., protein, antibody) in an appropriate aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 for NHS ester reactions)[8]
-
Reaction tubes
-
Shaker or rotator
-
Purification system (e.g., gel filtration column)
Methodology:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).[8]
-
Add Dye Stock Solution: Add the concentrated dye stock solution dropwise to the biomolecule solution while gently mixing.[9] The final concentration of DMSO in the reaction mixture should typically be kept low (e.g., 5-15%) to avoid denaturation of the biomolecule.[3][6][10] For CY5.5 counterparts, a co-solvent volume of 15% is recommended.[10]
-
Incubation: Incubate the reaction mixture at room temperature for at least 4 hours, or overnight on ice, with continuous gentle mixing and protected from light.[8][9] Reaction conditions (time, temperature, pH, dye-to-biomolecule ratio) can be optimized for specific applications.[9]
-
Stopping the Reaction (Optional): For certain reactive dyes, the reaction can be quenched by adding a small molecule with a compatible functional group.
-
Purification: Separate the labeled biomolecule from the unreacted dye using a suitable method like gel filtration, dialysis, or chromatography.[6][9]
Visualized Workflows and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual frameworks relevant to the use of this compound.
Caption: General workflow for preparing and using a CY5.5 dye in DMSO.
Caption: Conceptual workflow for targeted drug delivery using a CY5.5-labeled probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cy5 dimethyl, 54268-70-1 | BroadPharm [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. hahnlab.com [hahnlab.com]
- 10. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
Technical Guide to CY5.5 Dimethyl: A Non-Reactive Fluorophore for Research Applications
CAS Number: 138248-58-5
This technical guide provides an in-depth overview of CY5.5 Dimethyl, a far-red fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document outlines its core properties, experimental applications, and relevant protocols. This compound is a non-activated, non-sulfonated cyanine (B1664457) dye, primarily utilized as a non-reactive fluorophore for instrument calibration and as a control standard in fluorescence-based experiments.[1][2][3]
Core Properties and Specifications
This compound is characterized by its strong fluorescence in the far-red spectrum, which is advantageous for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[4] Its non-sulfonated nature grants it good solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), though it has limited solubility in aqueous solutions.[1][3]
Physicochemical and Spectroscopic Data
The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138248-58-5 | [3] |
| Molecular Formula | C₃₅H₃₅ClN₂ | [3] |
| Molecular Weight | 519.1 g/mol | [3] |
| Appearance | Dark golden powder | |
| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [2][5] |
| Storage | -20°C, in the dark | [3] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λabs) | 684 nm | [3] |
| Emission Maximum (λem) | 710 nm | [3] |
| Molar Extinction Coefficient (ε) | 198,000 L⋅mol⁻¹⋅cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [3] |
Applications in Research and Drug Development
As a non-reactive dye, this compound is not intended for covalent labeling of biomolecules. Its primary applications are centered on quality control and calibration in fluorescence-based assays.
-
Instrument Calibration: It serves as a standard for calibrating fluorescence detection instruments, such as real-time PCR machines, fluorometers, and fluorescence microscopes, ensuring consistency and accuracy of measurements.
-
Experimental Control: In complex biological experiments, this compound can be used as a negative control to assess non-specific binding or background fluorescence, helping to validate the specificity of targeted fluorescent probes.[1][2]
-
System Validation: It is employed to validate the performance of optical imaging systems, particularly in the far-red and near-infrared regions of the spectrum.
Experimental Protocols and Workflows
Given that this compound is a non-reactive compound, protocols focus on its use as a standard. Below are detailed methodologies for its most common applications.
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge
-
Amber or foil-wrapped microtubes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 1 mM or 10 mM).
-
Vortex the vial thoroughly until all the dye is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution in a tightly sealed, light-protected tube at -20°C. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.
Protocol 2: Instrument Calibration for a Fluorescence Plate Reader
Objective: To use this compound to calibrate the fluorescence detection at a specific wavelength.
Materials:
-
This compound stock solution
-
Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the desired experimental buffer. The final concentrations should span the expected dynamic range of the assay.
-
Pipette the diluted standards into the wells of the 96-well plate. Include several wells with buffer only to serve as a blank.
-
Place the plate into the fluorescence plate reader.
-
Set the instrument's excitation wavelength to ~684 nm and the emission detection wavelength to ~710 nm. Adjust the gain or sensitivity settings as needed to avoid signal saturation.
-
Measure the fluorescence intensity for all wells.
-
Subtract the average fluorescence of the blank wells from the measurements of the standards.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of this compound. This curve can then be used to determine the concentration of unknown samples in subsequent experiments.
Logical Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the primary applications of this compound.
References
storage and handling of CY5.5 Dimethyl
An In-depth Technical Guide to the Storage and Handling of CY5.5 Dimethyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage, handling, and experimental use of this compound, a far-red fluorescent dye. Adherence to these guidelines is crucial for ensuring the stability, performance, and safety of the reagent.
Introduction to this compound
This compound is a non-sulfonated cyanine (B1664457) dye characterized by its bright fluorescence in the far-red spectrum.[1] It functions as a non-reactive fluorophore, making it suitable for control experiments, instrument calibration, and other technical applications where a stable, non-conjugating dye is required.[1][2][3]
Physicochemical and Spectroscopic Properties
Accurate quantitative data is essential for experimental design and interpretation. The properties of this compound and the related Cy5 Dimethyl are summarized below.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C35H35ClN2 | [3] |
| Molecular Weight | 519.1 g/mol | [3] |
| CAS Number | 138248-58-5 | [2][3] |
| Purity | ≥95% | [3] |
| Excitation Maximum (λex) | 684 nm | [1][3] |
| Emission Maximum (λem) | 710 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [1][3] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [1][3] |
Table 2: Properties of Cy5 Dimethyl
| Property | Value | Reference |
| Molecular Formula | C27H31ClN2 | [4] |
| Molecular Weight | 419 g/mol | [4] |
| CAS Number | 54268-70-1 | [4] |
| Purity | ≥95% | [4] |
| Excitation Maximum (λex) | 646 nm | [4] |
| Emission Maximum (λem) | 662 nm | [4] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [4] |
Storage and Stability
Proper storage is critical to maintain the integrity and performance of this compound.
Table 3: Recommended Storage and Shipping Conditions
| Condition | Recommendation | Details | Reference |
| Storage Temperature | -20°C | Long-term storage at this temperature is recommended. | [3][4][5][6] |
| Light Sensitivity | Store in the dark. | Cyanine dyes are susceptible to photobleaching. | [5] |
| Moisture | Desiccate. | Protect from moisture to prevent degradation. | [5] |
| Shelf Life | ≥ 24 months | When stored correctly at -20°C in the dark. | [5][6] |
| Shipping | Ambient Temperature | The compound is stable for short periods at room temperature. | [3][4] |
The following diagram illustrates the key decision points for the proper .
Caption: Logical workflow for the .
Handling and Safety Precautions
This compound should be handled with care in a laboratory setting. This material should be considered hazardous until further information is available.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Ventilation: Handle in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[7]
-
Contact: Avoid contact with skin and eyes.[6][7] In case of contact, rinse thoroughly with water.
-
Ingestion and Inhalation: Do not ingest or inhale.[6] If inhaled, move to fresh air.[8]
-
Spills: In case of a spill, prevent the material from entering drains.[7] Collect the spilled material using appropriate methods, such as a HEPA-filtered vacuum for dust, and dispose of it as hazardous waste.[8]
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]
Experimental Protocols
Solubility
This compound has limited solubility in aqueous solutions but is soluble in organic solvents.[2][3][4]
-
Recommended Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[4][5][6]
-
Aqueous Solutions: To prepare aqueous solutions, first dissolve the dye in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the aqueous buffer.[4] Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[6]
Preparation of a Stock Solution
The following protocol outlines the steps for preparing a stock solution of this compound.
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add a precise volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or pipette the solution to ensure the dye is completely dissolved.
-
Storage: The stock solution should be stored at -20°C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
The diagram below illustrates the workflow for preparing a stock solution.
Caption: Experimental workflow for the preparation of a this compound stock solution.
General Protocol for Use in Control Experiments
As a non-reactive dye, this compound is ideal for use as a control to assess non-specific binding or for instrument calibration.
-
Determine Final Concentration: Based on the experimental requirements, calculate the required final concentration of the dye.
-
Dilution: Prepare the final working solution by diluting the stock solution in the appropriate experimental buffer. It is crucial to perform serial dilutions if a very low final concentration is needed.
-
Application: Introduce the dye solution to the control sample (e.g., cells, tissue) and incubate under the same conditions as the experimental samples.
-
Washing: After incubation, wash the sample to remove any unbound dye. The number and duration of washes should be optimized for the specific application.
-
Imaging: Image the control sample using the appropriate filter sets for CY5.5 (Excitation: ~684 nm, Emission: ~710 nm).
Conclusion
The proper are paramount for obtaining reliable and reproducible experimental results. By following the guidelines outlined in this technical guide, researchers can ensure the long-term stability and optimal performance of this valuable fluorescent reagent while maintaining a safe laboratory environment.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 138248-58-5 | BroadPharm [broadpharm.com]
- 4. Cy5 dimethyl, 54268-70-1 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
CY5.5 Dimethyl: A Deep Dive into its Photophysical Properties for Advanced Research Applications
For Immediate Release
This technical guide provides an in-depth analysis of the core photophysical properties of CY5.5 Dimethyl, a non-sulfonated, far-red fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the dye's spectral characteristics, quantum efficiency, and molar absorptivity, alongside detailed experimental protocols for their determination. The inclusion of signaling pathway and experimental workflow diagrams provides a clear visual representation of the underlying principles and practical methodologies.
This compound is a valuable tool in a variety of research applications, including serving as a non-reactive fluorophore for control experiments and instrument calibration. Its excellent solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) makes it a versatile choice for labeling and imaging studies where aqueous environments are not suitable.[1]
Core Photophysical Properties
The photophysical characteristics of a fluorescent dye are critical determinants of its suitability for specific applications. These properties, including the absorption and emission maxima, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime, are intrinsically linked to the molecular structure of the dye and are influenced by its immediate environment, particularly the solvent.
Data Presentation
The following table summarizes the key photophysical properties of this compound in the specified solvent. This data provides a quantitative basis for experimental design and data interpretation.
| Photophysical Parameter | Symbol | Value | Solvent |
| Absorption Maximum | λabs | 684 nm | DMSO |
| Emission Maximum | λem | ~710 nm | DMSO |
| Molar Extinction Coefficient | ε | 250,000 cm-1M-1 | DMSO |
| Fluorescence Quantum Yield | Φ | 0.2 | Not Specified |
| Fluorescence Lifetime | τ | Data Not Available | - |
Note: The emission maximum is an estimation based on the typical Stokes shift for Cy5.5 dyes. The solvent for the reported quantum yield was not specified by the source.
Experimental Protocols
Accurate determination of photophysical properties is essential for the reliable application of fluorescent dyes. The following section details the standard methodologies for measuring the key parameters of this compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a known volume of a suitable organic solvent (e.g., DMSO).
-
Serial Dilutions: A series of dilutions are prepared from the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.
-
Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (λabs) using a UV-Vis spectrophotometer. A cuvette with a 1 cm path length is typically used.
-
Data Analysis: A plot of absorbance versus concentration is generated. According to the Beer-Lambert law (A = εcl, where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length), the slope of the resulting linear fit is equal to the molar extinction coefficient.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a standard with a known quantum yield, is a widely used technique.
Methodology:
-
Selection of a Standard: A fluorescent standard with a well-characterized quantum yield and spectral properties that overlap with this compound is chosen. For far-red emitting dyes, standards like Cresyl Violet or Nile Blue are often used.
-
Preparation of Solutions: A series of dilute solutions of both the this compound sample and the standard are prepared in the same solvent. The concentrations are adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Absorbance and Fluorescence Measurements: The absorbance of each solution is measured at the chosen excitation wavelength. Subsequently, the fluorescence emission spectra of each solution are recorded using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φsample) is then calculated using the following equation:
Φsample = Φstandard * (msample / mstandard) * (η2sample / η2standard)
where m represents the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
Determination of Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and accurate method for measuring fluorescence lifetimes.
Methodology:
-
Instrumentation: A TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode) with an excitation wavelength close to the absorption maximum of this compound and a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode) is used.
-
Sample Preparation: A dilute solution of this compound in the desired solvent is prepared to ensure that the photon detection rate is a small fraction of the laser repetition rate, preventing pulse pile-up.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared.
Visualizing Photophysical Processes and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Jablonski Diagram illustrating the electronic and vibrational transitions involved in the photophysical processes of a fluorophore like this compound.
Caption: A generalized experimental workflow for the comprehensive photophysical characterization of a fluorescent dye such as this compound.
References
An In-Depth Technical Guide to CY5.5 Dimethyl and Sulfonated Cy5.5 for Researchers and Drug Development Professionals
Introduction
Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development.[1] Its emission in the NIR spectrum (around 700 nm) allows for deep tissue penetration and minimizes interference from background autofluorescence, making it exceptionally well-suited for in vivo imaging.[1][2] This guide provides a detailed comparison of two common forms of the Cy5.5 dye: the non-sulfonated CY5.5 Dimethyl and the water-soluble sulfonated Cy5.5. Understanding the distinct properties of these variants is crucial for selecting the appropriate reagent and optimizing experimental outcomes in applications ranging from molecular imaging to flow cytometry.
The primary distinction between these two forms lies in their solubility. This compound is a non-sulfonated version of the dye, which results in good solubility in organic solvents but limited solubility in aqueous media.[3][4] In contrast, sulfonated Cy5.5 contains one or more sulfonate groups (-SO3), which significantly enhances its hydrophilicity and water solubility.[5][] This fundamental difference dictates their handling, conjugation chemistry, and suitability for various biological applications.
Core Properties: A Quantitative Comparison
The selection of a fluorescent dye is heavily dependent on its photophysical properties. The key differences between this compound and sulfonated Cy5.5 are summarized below. The addition of sulfonate groups in the sulfonated version improves water solubility and can influence quantum yield and photostability.
| Property | This compound (Non-sulfonated) | Sulfonated Cy5.5 | Reference |
| Excitation Maximum | ~675 nm | ~675 nm | [5][7] |
| Emission Maximum | ~694 nm | ~694 nm | [5][7] |
| Extinction Coefficient | Not specified in search results | ~250,000 cm⁻¹M⁻¹ | [8] |
| Quantum Yield | Not specified in search results | ~0.21 in aqueous buffer | [8] |
| Molecular Weight | Varies by specific structure | ~1114.37 g/mol (for a specific salt) | [] |
| Solubility | Good solubility in organic solvents (DMSO, DMF), limited in aqueous solutions.[3][4] | High water solubility.[5][] | [3][4][5][] |
| Key Feature | Used as a non-reactive control or in applications where organic solvents are permissible.[4] | Ideal for labeling proteins and antibodies in aqueous buffers without organic co-solvents.[][10] | [4][][10] |
Applications in Research and Drug Development
The distinct solubility profiles of this compound and sulfonated Cy5.5 largely determine their primary applications.
This compound (Non-sulfonated):
-
Control Experiments: Its non-reactive nature makes it suitable as a control fluorophore in various experiments and for instrument calibration.[4]
-
Organic-Phase Applications: It can be used for labeling small molecules or polymer materials in organic solvents.[]
-
Lipophilic Environments: Its properties may be advantageous for studies involving cell membranes or other lipid-rich structures.[11]
Sulfonated Cy5.5:
-
In Vivo Imaging: This is a major application area. The high water solubility of sulfonated Cy5.5 is critical for preparing injectable probes for animal studies to track cells, antibodies, or nanoparticles.[1][2][11] Its NIR fluorescence allows for deep tissue imaging with high signal-to-noise ratios.[2]
-
Antibody and Protein Labeling: Sulfonated Cy5.5 NHS esters are widely used to conjugate antibodies and proteins for various assays.[][10] The reaction can be performed in aqueous buffers, which is crucial for maintaining the stability and function of sensitive proteins.[12]
-
Flow Cytometry: Antibodies labeled with sulfonated Cy5.5 are used for multicolor flow cytometry to identify and sort specific cell populations.[5][13]
-
Fluorescence Microscopy: It provides high-contrast imaging of cellular structures and is compatible with techniques like immunofluorescence.[5][14]
Key Experimental Protocols
Detailed methodologies are essential for the successful application of these dyes. Below are protocols for common experimental workflows.
Protocol 1: Protein Labeling with Sulfonated Cy5.5 NHS Ester
This protocol describes a general procedure for conjugating an antibody (e.g., IgG) with a sulfonated Cy5.5 N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the protein to form a stable amide bond.[15]
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
Sulfonated Cy5.5 NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reaction buffer: 1 M Sodium Bicarbonate, pH 8.5.
-
Purification column (e.g., Sephadex G-25) or dialysis equipment.
-
Storage Buffer (e.g., PBS).
Methodology:
-
Antibody Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Degree of Labeling (DOL) Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Calculate the DOL to determine the average number of dye molecules per antibody.
-
Caption: General workflow for protein conjugation using Cy5.5 NHS ester.
Protocol 2: In Vivo Fluorescence Imaging
This protocol provides a general workflow for small animal in vivo imaging using a Cy5.5-labeled probe (e.g., an antibody or nanoparticle).
Materials:
-
Cy5.5-labeled imaging probe in a sterile, injectable buffer (e.g., sterile PBS).
-
Anesthetized animal model (e.g., mouse with a tumor xenograft).
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy5.5 (Excitation: ~640 nm, Emission: ~700 nm).[2][20]
Methodology:
-
Probe Administration:
-
In Vivo Imaging:
-
Ex Vivo Organ Analysis (Optional but Recommended):
-
Data Analysis:
-
Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and other organs to quantify the fluorescence intensity over time.[2]
-
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sulfo-Cyanine5.5 | AxisPharm [axispharm.com]
- 7. What is the difference between Cy5 and Cy5.5? | AAT Bioquest [aatbio.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. luminicell.com [luminicell.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. benchchem.com [benchchem.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CY5.5 Dimethyl in Fluorescence Microscope Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5 Dimethyl is a far-red fluorescent dye belonging to the cyanine (B1664457) family, known for its exceptional brightness and photostability.[1] Its excitation and emission maxima in the near-infrared (NIR) region of the spectrum make it an ideal candidate for various fluorescence-based applications, including the calibration of fluorescence microscopes.[2] Proper microscope calibration is critical for obtaining accurate and reproducible quantitative data in fluorescence imaging. This document provides detailed application notes and protocols for utilizing this compound to calibrate key aspects of a fluorescence microscope, including spectral sensitivity, field uniformity, and laser power.
The non-reactive nature of this compound ensures that its fluorescent properties are not altered by conjugation to biomolecules, making it a stable and reliable standard for instrument calibration.[2] Its solubility in common organic solvents facilitates the preparation of homogenous solutions necessary for creating uniform fluorescent fields.[2]
Photophysical and Chemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 678 - 684 nm | [2] |
| Emission Maximum (λem) | 695 - 710 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | [3] |
| Molecular Weight | 610.58 g/mol | Lumiprobe |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [2] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution and a working solution of this compound for microscope calibration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Protocol:
-
Stock Solution Preparation (1 mM):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 100 µL of a 1 mM solution, dissolve 0.061 mg of this compound in 100 µL of DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (for Field Uniformity and Spectral Sensitivity):
-
Prepare a working solution by diluting the 1 mM stock solution in a suitable solvent to achieve an absorbance between 0.1 and 0.5 at the excitation maximum (~680 nm) for creating a uniform fluorescent slide. The final concentration will depend on the path length of the sample holder.
-
For creating a slide with a uniform fluorescent field, a concentrated solution is often used.[4]
-
Protocol for Field Uniformity (Flat-Field) Calibration
Objective: To correct for non-uniform illumination across the field of view of the microscope.
Materials:
-
This compound working solution
-
Microscope slides and coverslips (high quality, clean)
-
Pipette
Protocol:
-
Sample Preparation:
-
Place a small drop (e.g., 10-20 µL) of the concentrated this compound working solution onto a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding the formation of air bubbles. The solution should spread evenly to create a thin, uniform fluorescent layer.
-
-
Image Acquisition:
-
Place the prepared slide on the microscope stage.
-
Select the appropriate filter cube or laser line for CY5.5 excitation (e.g., 640 nm laser) and emission (e.g., 660-710 nm filter).
-
Focus on the fluorescent solution.
-
Acquire an image of the uniform fluorescent field, ensuring the image is not saturated. This is your "flat-field" image. It is often beneficial to acquire multiple images at different positions and average them to reduce noise.[5]
-
-
Data Analysis and Correction:
-
The acquired flat-field image represents the illumination profile of the microscope.
-
This image can be used to correct for uneven illumination in experimental images through a process called flat-field correction. Most imaging software has built-in functions for this. The correction is typically applied using the formula: Corrected Image = (Raw Image - Dark Frame) / (Flat-Field Image - Dark Frame) where the Dark Frame is an image acquired with the light path blocked.
-
Protocol for Spectral Sensitivity Calibration
Objective: To determine the wavelength-dependent sensitivity of the microscope's detection system.
Materials:
-
This compound working solution (in a cuvette or on a slide)
-
Spectrally calibrated light source (if available) or a series of bandpass filters
-
Spectrometer or the microscope's spectral detector
Protocol:
-
Sample Preparation:
-
Prepare a slide with a uniform layer of this compound solution as described in the field uniformity protocol.
-
-
Data Acquisition:
-
Using the microscope's spectral detector (if available), acquire the emission spectrum of the this compound solution upon excitation at its absorption maximum.
-
Alternatively, if a spectral detector is not available, acquire images through a series of narrow bandpass emission filters covering the emission range of CY5.5.
-
-
Data Analysis:
-
Compare the measured emission spectrum from the microscope with the known, corrected emission spectrum of this compound.
-
The ratio of the measured spectrum to the known spectrum provides a correction factor for the spectral sensitivity of the detection system at different wavelengths.
-
This correction factor can then be applied to subsequent spectral measurements to obtain the true emission spectra of experimental samples.
-
Protocol for Relative Laser Power Measurement
Objective: To monitor the stability and relative power of the excitation laser over time.
Materials:
-
This compound working solution slide (as prepared for field uniformity)
-
Power meter (for absolute measurement, if available) or use the fluorescence intensity as a relative measure.
Protocol:
-
Sample Preparation:
-
Use the same uniform this compound slide prepared for field uniformity. This ensures a consistent sample for repeated measurements.
-
-
Measurement:
-
Place the slide on the microscope stage and focus on the fluorescent layer.
-
Set the laser to the desired power setting.
-
Acquire an image and measure the mean fluorescence intensity in a defined region of interest (ROI) in the center of the field of view.
-
Alternatively, a photodiode can be used to measure the light intensity directly.[6]
-
-
Data Analysis and Monitoring:
-
Record the mean fluorescence intensity at different laser power settings to create a calibration curve of laser setting versus relative output.
-
To monitor laser stability, measure the fluorescence intensity of the this compound slide at a fixed laser setting at regular intervals (e.g., daily or weekly).
-
A decrease in fluorescence intensity over time may indicate a decline in laser performance or misalignment of the optical components.
-
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Intensity Calibration and Flat‐Field Correction for Fluorescence Microscopes [ouci.dntb.gov.ua]
- 5. How to acquire flat-field correction images | Center for Advanced Light Microscopy [calm.ucsf.edu]
- 6. users.ox.ac.uk [users.ox.ac.uk]
Application Notes and Protocols: CY5.5 Dimethyl as a Non-Labeling Control in Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of CY5.5 dimethyl as a non-labeling control in various imaging modalities. It is intended to guide researchers in designing and executing rigorous imaging experiments.
Physicochemical and Spectral Properties
This compound is a non-sulfonated cyanine (B1664457) dye, which contributes to its good solubility in organic solvents but limited solubility in aqueous solutions.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H35IN2 | [1] |
| Molecular Weight | 610.58 g/mol | [1] |
| Appearance | Dark golden powder | [1] |
| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane), insoluble in water | [1] |
| Excitation Maximum (Emax) | ~675 nm | |
| Emission Maximum (λmax) | ~694 nm | |
| Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | |
| Quantum Yield | ~0.20 |
Application Notes
Rationale for Using a Non-Labeling Control
A non-labeling control like this compound is essential for several reasons:
-
Assess Non-Specific Uptake and Biodistribution: By injecting the free dye, researchers can determine the inherent distribution and clearance profile of the fluorophore itself, independent of any targeting moiety. This helps to distinguish between targeted accumulation and non-specific sequestration in organs like the liver, spleen, and kidneys.
-
Evaluate Background Fluorescence: The control experiment establishes a baseline for background fluorescence in the tissues of interest, allowing for accurate quantification of the specific signal from the targeted probe.
-
Validate Targeting Specificity: Comparing the signal from a targeted probe to that of the non-labeling control provides direct evidence of target-specific binding. A significantly higher signal in the target tissue with the conjugated probe compared to the free dye indicates successful targeting.
Best Practices for Use
-
Formulation is Critical: Due to its hydrophobicity, proper formulation of this compound is crucial for in vivo studies to avoid aggregation and ensure systemic distribution.[3][4][6]
-
Dose-Response and Time-Course Studies: It is recommended to perform pilot studies to determine the optimal dose and imaging time points for your specific animal model and imaging system.
-
Consistent Imaging Parameters: Maintain identical imaging settings (e.g., excitation/emission wavelengths, exposure time, gain) between the experimental (targeted probe) and control (this compound) groups for accurate comparison.
-
Ex Vivo Analysis: Whenever possible, supplement in vivo imaging with ex vivo analysis of dissected organs to confirm and quantify the biodistribution of the dye.
Experimental Protocols
Protocol 1: In Vivo Imaging in a Murine Model
This protocol describes the use of this compound as a non-labeling control for in vivo near-infrared fluorescence (NIRF) imaging in mice.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Kolliphor® HS 15 (optional, for improved solubility)
-
Sterile 0.22 µm syringe filters
-
Anesthesia (e.g., isoflurane)
-
Animal imaging system equipped for NIR fluorescence detection
Procedure:
-
Preparation of this compound Injection Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mg/mL.
-
For injection, dilute the stock solution in sterile PBS. To improve solubility and prevent aggregation, the final DMSO concentration should be kept below 10% (v/v).
-
Alternative Formulation: A micellar formulation can be prepared by dissolving this compound in a 5% (w/v) aqueous solution of Kolliphor® HS 15.[3][4] This can improve in vivo stability and circulation time.
-
Vortex the final solution thoroughly and filter it through a 0.22 µm sterile syringe filter before injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
If necessary, remove fur from the imaging area to reduce light scattering and improve signal detection.
-
-
Injection:
-
Administer the this compound solution via intravenous (tail vein) injection.
-
A typical injection volume is 100-200 µL for a 20-25 g mouse.
-
The recommended starting dose is 0.1-0.5 mg/kg body weight. The optimal dose should be determined empirically.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 15 min, 1 h, 4 h, 24 h).
-
Use appropriate filter sets for CY5.5 (Excitation: ~675 nm, Emission: ~694 nm).
-
Record and quantify the fluorescence intensity in regions of interest (ROIs).
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Dissect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and any tumor tissue.
-
Arrange the organs in the imaging chamber and acquire a final fluorescence image.
-
Quantify the fluorescence intensity per organ.
-
Protocol 2: In Vitro Cell Staining for Control Imaging
This protocol describes the use of this compound as a non-labeling control for in vitro fluorescence microscopy to assess non-specific cellular uptake.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on coverslips or in imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined by titration to minimize artifacts while providing a detectable signal.
-
-
Cell Staining:
-
Wash the cultured cells twice with warm PBS.
-
Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three to five times with warm PBS. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the wash buffer can help remove non-specifically bound dye.[7]
-
-
Imaging:
-
Mount the coverslips on a microscope slide with a suitable mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for CY5.5 (Excitation: ~675 nm, Emission: ~694 nm).
-
Acquire images using the same settings as for the targeted fluorescent probe.
-
Quantitative Data Presentation
Table 1: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~675 |
| Emission Maximum | ~694 |
Table 2: Illustrative Biodistribution of Free CY5.5 Dye in Mice (Ex Vivo Analysis)
This table presents representative data on the biodistribution of free Cy5.5 dye at different time points after intravenous injection. Actual values may vary depending on the mouse strain, formulation, and dose.
| Organ | 0.5 h (%ID/g) | 4 h (%ID/g) | 24 h (%ID/g) |
| Liver | High | Moderate | Low |
| Lungs | Moderate | Low | Very Low |
| Kidneys | High | Moderate | Low |
| Spleen | Moderate | Low | Very Low |
| Stomach | Low | Low | Very Low |
| Blood | High | Low | Very Low |
Note: %ID/g = Percentage of Injected Dose per Gram of tissue. Data is illustrative and based on typical clearance patterns of free cyanine dyes.
Mandatory Visualizations
Experimental Workflow: Targeted Imaging with Non-Labeling Control
The following diagram illustrates a typical experimental workflow for a targeted in vivo imaging study, incorporating this compound as a non-labeling control. This example is based on a study targeting the HER2 receptor.
Caption: Workflow for targeted imaging with a non-labeling control.
Logical Relationship: Interpreting Imaging Results
This diagram illustrates the logical process for interpreting the results from a targeted imaging study using a non-labeling control.
Caption: Logic for interpreting targeted imaging vs. control data.
References
- 1. biotium.com [biotium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption [pubmed.ncbi.nlm.nih.gov]
- 7. Bright NIR-II emissive cyanine dye-loaded lipoprotein-mimicking nanoparticles for fluorescence imaging-guided and targeted NIR-II photothermal therapy of subcutaneous glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CY5.5 Dimethyl for qPCR Instrument Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate and reliable quantitative real-time PCR (qPCR) data is paramount in research and drug development. Proper calibration of qPCR instruments is a critical step in ensuring the quality of these results, particularly in multiplex assays where spectral crosstalk between different fluorescent dyes can lead to inaccurate quantification. CY5.5 Dimethyl is a non-reactive, non-sulfonated, far-red fluorescent dye that serves as an excellent tool for the spectral calibration of a wide range of qPCR instruments.[1][2] Its high molar extinction coefficient and good quantum yield result in bright fluorescence emission, providing a strong signal for calibration.[2] This application note provides a detailed protocol for using this compound to calibrate qPCR instruments, ensuring accurate spectral separation and reliable data.
Properties of this compound
This compound is a member of the cyanine (B1664457) dye family and is characterized by its fluorescence in the far-red region of the spectrum.[2] This is advantageous as it minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio.[2] The key spectral properties of CY5.5 are summarized in the table below. It is important to note that these values can be influenced by the local environment, including the solvent and pH.
| Property | Value | Unit |
| Excitation Maximum | ~678 - 685 | nm |
| Emission Maximum | ~695 - 706 | nm |
| Molar Extinction Coefficient | ~250,000 | cm⁻¹M⁻¹ |
| Quantum Yield | ~0.27 | - |
Table 1: Spectral Properties of CY5.5. Values are compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the spectral calibration of qPCR instruments using this compound. It is essential to consult your specific instrument's user manual for detailed instructions, as procedures may vary between manufacturers.[3][4]
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
Nuclease-free water or a suitable buffer (e.g., 1X TE buffer, pH 8.0)
-
Nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound by dissolving the lyophilized powder in a small amount of organic solvent like DMSO, followed by dilution in nuclease-free water or buffer.
-
From the stock solution, prepare a dilution series to determine the optimal concentration for your instrument. A suggested starting range is 100 nM to 2000 nM, with 2- or 3-fold dilutions.[1]
Determination of Optimal Dye Concentration
Objective: To identify the concentration of this compound that provides a strong, non-saturating signal on your specific qPCR instrument.
Protocol:
-
Pipette a consistent volume (e.g., 20 µL for a 96-well plate) of each dilution into multiple wells of a qPCR plate.[4][5]
-
Seal the plate with an optically clear seal.
-
Centrifuge the plate briefly to remove any bubbles and ensure the liquid is at the bottom of the wells.[4]
-
Load the plate into the qPCR instrument.
-
Set up an experiment to read the fluorescence of the plate. This is typically a "no-cycling" or "plate read" step.
-
Analyze the raw fluorescence data. The optimal concentration will provide a high signal that is within the linear range of the instrument's detector. Refer to your instrument's manual for recommended signal intensity ranges.[1]
Performing the Spectral Calibration
Objective: To create a pure dye spectral profile for this compound that the instrument software will use to distinguish its signal from other dyes in multiplex experiments.
Protocol:
-
Based on the results from the previous step, prepare a full plate with the optimal concentration of this compound.
-
Seal and centrifuge the plate as described before.
-
Load the plate into the instrument.
-
Initiate the spectral calibration run according to your instrument's software instructions. This will involve selecting the appropriate dye and following the on-screen prompts.
-
Upon completion, the software will generate a pure dye spectrum for this compound. Save this calibration file for use in future experiments.
Data Presentation
The following table summarizes the key quantitative data related to the use of this compound for qPCR instrument calibration.
| Parameter | Recommended Range/Value |
| Stock Solution Concentration | 10-100 µM |
| Working Concentration Range for Optimization | 100 - 2000 nM |
| Optimal Concentration | Instrument Dependent (Determined Experimentally) |
| Excitation Wavelength | ~678 - 685 nm |
| Emission Wavelength | ~695 - 706 nm |
Table 2: Quantitative Data Summary for this compound Calibration.
Visualizations
Experimental Workflow for qPCR Instrument Calibration
The following diagram illustrates the general workflow for calibrating a qPCR instrument with this compound.
Caption: Workflow for qPCR instrument calibration with this compound.
Logical Relationship for Spectral Calibration
This diagram illustrates the importance of spectral calibration in multiplex qPCR.
Caption: Role of spectral calibration in ensuring accurate multiplex qPCR data.
References
Application Notes and Protocols for CY5.5 Dimethyl in Single-Molecule Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CY5.5 Dimethyl is a far-red fluorescent dye belonging to the cyanine (B1664457) family. In the realm of single-molecule spectroscopy, it serves as a crucial, non-reactive fluorophore. Unlike its amine-reactive counterparts (e.g., Cy5.5 NHS ester), this compound lacks a reactive group for covalent labeling of biomolecules.[1][2] Its primary applications lie in serving as a control standard for instrument calibration and for comparative experiments to understand the behavior of other fluorophores. This document provides detailed application notes and protocols for the effective use of this compound in single-molecule spectroscopy.
Photophysical Properties
Understanding the photophysical properties of a fluorophore is critical for designing and interpreting single-molecule experiments. The following table summarizes the key spectral and photophysical characteristics of CY5.5. While this data is largely based on the Cy5.5 fluorophore, the properties of this compound are expected to be nearly identical as the core chromophore is the same.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λ_max, ex) | ~673-675 nm | [3] |
| Maximum Emission Wavelength (λ_max, em) | ~690-710 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.20-0.28 | [4] |
| Fluorescence Lifetime (τ) | ~1.0 ns | [5] |
| Förster Radius (R₀) with Cy3.5 | ~60 Å | [6][7] |
Applications in Single-Molecule Spectroscopy
Due to its non-reactive nature, this compound is not intended for labeling proteins, nucleic acids, or other biomolecules. Instead, its utility in single-molecule spectroscopy is centered on the following applications:
-
Instrument Calibration and Standardization: this compound can be used to calibrate and standardize single-molecule fluorescence microscopes, particularly for experiments in the far-red spectral region. This includes determining excitation laser power, detector sensitivity, and spectral bleed-through.
-
Control Experiments: It serves as an excellent negative control in labeling experiments to assess non-specific binding of fluorophores to surfaces or biomolecules.
-
Photophysical Characterization: By observing individual this compound molecules, researchers can characterize the photophysical behavior (e.g., blinking, photobleaching) of the cyanine core structure under various buffer conditions and laser powers. This provides a baseline for comparison with labeled biomolecules.
Experimental Protocols
Protocol 1: Instrument Calibration using this compound
This protocol outlines the steps for using this compound to calibrate a single-molecule fluorescence microscope, such as a Total Internal Reflection Fluorescence (TIRF) microscope.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Microscope coverslips and slides
-
Passivation solution (e.g., biotin-PEG/mPEG)
-
Streptavidin solution
-
Imaging buffer (e.g., T50 buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)
-
Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose or a commercial system)
-
Single-molecule fluorescence microscope with a laser for far-red excitation (e.g., 640 nm or 647 nm) and appropriate emission filters.
Methodology:
-
Prepare a Dilute Solution of this compound:
-
Serially dilute the this compound stock solution in the imaging buffer to a final concentration in the picomolar range (e.g., 10-100 pM). The optimal concentration will allow for the visualization of well-separated single molecules on the coverslip.
-
-
Prepare the Imaging Surface:
-
Clean microscope coverslips thoroughly.
-
Passivate the coverslip surface with a mixture of biotin-PEG and mPEG to prevent non-specific adsorption.
-
Incubate the passivated surface with a streptavidin solution. This step is included to mimic the surface chemistry of many single-molecule experiments, though not strictly necessary for immobilizing the non-biotinylated this compound. A small fraction of dye may adsorb non-specifically, which is sufficient for calibration.
-
-
Immobilize this compound:
-
Introduce the dilute this compound solution into the flow chamber created with the coverslip and slide.
-
Allow a few minutes for a sufficient number of molecules to adsorb to the surface.
-
Wash the chamber with imaging buffer to remove unbound molecules.
-
-
Image Single Molecules:
-
Place the slide on the microscope stage.
-
Illuminate the sample with the far-red laser.
-
Adjust the focus and TIRF angle to achieve optimal signal-to-noise.
-
Acquire a time-series of images (a "movie") of the fluorescent spots.
-
-
Data Analysis:
-
Identify and localize the individual fluorescent spots corresponding to single this compound molecules.
-
Measure the intensity, signal-to-noise ratio, and photobleaching lifetime of the single molecules. This data provides a baseline for the performance of your instrument.
-
If using multiple emission channels (e.g., for FRET), quantify the bleed-through of the this compound signal into other channels.
-
Protocol 2: General Single-Molecule FRET Experiment Workflow
While this compound is not used for labeling in FRET experiments, this protocol provides a general workflow for a single-molecule FRET experiment studying biomolecular interactions. This compound can be used in a parallel control experiment to characterize the acceptor channel and potential background fluorescence.
Materials:
-
Biomolecules of interest (e.g., protein, DNA) labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., a reactive version of Cy5.5).
-
Biotinylated molecule for surface immobilization.
-
Microscope coverslips and slides.
-
Passivation and streptavidin solutions as in Protocol 1.
-
Imaging buffer with an oxygen scavenging system.
-
Single-molecule fluorescence microscope with lasers for exciting both the donor and acceptor fluorophores and appropriate dichroic mirrors and emission filters.
Methodology:
-
Sample Preparation:
-
Label the biomolecules of interest with the donor and acceptor fluorophores.
-
Purify the labeled biomolecules to remove free dye.
-
Incorporate a biotin (B1667282) tag for surface immobilization.
-
-
Surface Preparation and Immobilization:
-
Prepare a passivated and streptavidin-coated imaging surface as described in Protocol 1.
-
Introduce the biotinylated and fluorescently labeled biomolecules at a low picomolar concentration into the flow chamber.
-
Incubate to allow for immobilization via the biotin-streptavidin interaction.
-
Wash with imaging buffer to remove unbound molecules.
-
-
Data Acquisition:
-
Mount the sample on the microscope.
-
Illuminate the sample with the laser corresponding to the donor fluorophore.
-
Record the fluorescence emission in both the donor and acceptor channels simultaneously using a sensitive camera.
-
-
Data Analysis:
-
Identify single-molecule spots that show both donor and acceptor fluorescence.
-
For each single molecule, extract the time traces of donor and acceptor intensities.
-
Calculate the FRET efficiency for each time point using the formula: E = I_A / (I_D + I_A), where I_A is the acceptor intensity and I_D is the donor intensity.
-
Analyze the FRET time traces to identify conformational changes or binding events.
-
Visualizations
Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Activation
Single-molecule FRET can be a powerful tool to study the conformational dynamics of signaling proteins like GPCRs. A fluorescent donor and acceptor could be placed on different domains of the receptor to monitor conformational changes upon ligand binding and G-protein coupling.
Caption: A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Single-Molecule FRET
The following diagram illustrates the key steps in a typical single-molecule FRET experiment designed to study biomolecular dynamics.
Caption: A flowchart outlining the major steps in a single-molecule FRET experiment.
Conclusion
This compound is a valuable tool for researchers employing single-molecule spectroscopy. While its non-reactive nature precludes its use for direct labeling of biomolecules, it plays an indispensable role in instrument calibration, as a control for non-specific interactions, and for characterizing the fundamental photophysics of the cyanine scaffold. The protocols and information provided herein are intended to guide researchers in the proper and effective use of this compound to ensure the accuracy and reliability of their single-molecule measurements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy5 dimethyl, 54268-70-1 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Single-molecule analysis of fluorescently labeled G-protein–coupled receptors reveals complexes with distinct dynamics and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single Molecule FRET | Erie Lab [erielab.web.unc.edu]
Validating Specificity: Control Experiments for Cy5.5 Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
The use of Cy5.5 labeled antibodies has become a cornerstone in a multitude of research and drug development applications, including immunofluorescence, flow cytometry, and in vivo imaging. The near-infrared (NIR) emission of Cy5.5 minimizes interference from tissue autofluorescence, enabling deeper tissue penetration and higher signal-to-background ratios.[1][2][3] However, rigorous validation through carefully designed control experiments is paramount to ensure that the observed fluorescence signal is a true representation of specific antibody-antigen binding and not an artifact.
This document provides detailed application notes and protocols for essential control experiments when working with Cy5.5 labeled antibodies. Adherence to these guidelines will enhance the reliability, reproducibility, and interpretability of your experimental data.
Key Control Experiments
To ensure the specificity of staining with Cy5.5 labeled antibodies, a panel of control experiments should be performed. These controls are designed to identify and mitigate potential sources of non-specific signal, including autofluorescence, non-specific antibody binding, and off-target effects.
A summary of essential control experiments and their purposes is provided in the table below.
| Control Experiment | Purpose | Primary Application |
| Unstained Control | To assess the level of endogenous autofluorescence in the sample.[4] | All fluorescence-based applications |
| Isotype Control | To differentiate non-specific background signal from specific antibody signal.[5][6][7] | All applications using monoclonal antibodies |
| Blocking Control | To minimize non-specific binding of the primary and secondary antibodies.[8][9][10] | Immunofluorescence, Immunohistochemistry |
| Secondary Antibody Only Control | To verify that the secondary antibody does not bind non-specifically to the sample.[4] | Indirect immunofluorescence |
| Unlabeled Antibody Competition | To demonstrate the specificity of the labeled antibody for its target antigen.[11] | All applications |
| Positive & Negative Controls | To confirm the antibody is working as expected and to ensure the specificity of the staining. | All applications |
Experimental Protocols
Detailed methodologies for each of the key control experiments are outlined below.
Unstained Control Protocol (Autofluorescence Assessment)
Objective: To determine the intrinsic fluorescence of the biological sample in the Cy5.5 emission spectrum. This is a critical baseline for all fluorescence experiments.[12]
Materials:
-
Biological sample (cells or tissue)
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm)
Procedure:
-
Prepare the biological sample as you would for your main experiment (e.g., cell fixation, tissue sectioning).
-
Wash the sample three times with PBS for 5 minutes each.
-
Mount the sample using an appropriate mounting medium.
-
Image the sample using the same microscope settings (laser power, exposure time, gain) that will be used for the Cy5.5 labeled antibody staining.
-
Acquire images in the Cy5.5 channel to visualize any endogenous fluorescence.
Expected Results: Ideally, the unstained control should exhibit minimal to no fluorescence in the Cy5.5 channel. If significant autofluorescence is observed, it may be necessary to employ strategies to reduce it, such as using specific quenching reagents or adjusting imaging parameters.[13][14]
Isotype Control Protocol
Objective: To ensure that the observed staining is due to specific antigen recognition and not due to non-specific binding of the antibody's Fc region or other non-specific interactions.[5][6] The isotype control antibody should match the host species, isotype, and conjugation (Cy5.5) of the primary antibody but lack specificity for the target antigen.[6][15]
Materials:
-
Biological sample
-
Cy5.5 labeled primary antibody
-
Cy5.5 labeled isotype control antibody (matching the primary antibody's characteristics)[15][16]
-
Blocking buffer (e.g., 5% BSA or normal serum in PBS)[8]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare two sets of samples.
-
Block both sets of samples with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[1]
-
Incubate one set of samples with the Cy5.5 labeled primary antibody at its predetermined optimal concentration.
-
Incubate the second set of samples with the Cy5.5 labeled isotype control antibody at the same concentration as the primary antibody.[15]
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash both sets of samples three times with wash buffer for 5 minutes each.
-
Mount the samples and image using a fluorescence microscope with identical settings for both sets.
Expected Results: The sample stained with the isotype control should show significantly lower fluorescence intensity compared to the sample stained with the specific primary antibody. Any signal observed with the isotype control represents non-specific background.
Blocking Control Protocol
Objective: To demonstrate the effectiveness of the blocking step in preventing non-specific antibody binding.
Materials:
-
Biological sample
-
Cy5.5 labeled primary antibody
-
Blocking buffer
-
Wash buffer
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare two sets of samples.
-
For the first set (blocked sample), incubate with blocking buffer for 30-60 minutes at room temperature.
-
For the second set (unblocked sample), incubate with PBS instead of blocking buffer.
-
Proceed with the primary antibody incubation for both sets using the Cy5.5 labeled antibody.
-
Wash, mount, and image both sets of samples under identical conditions.
Expected Results: The unblocked sample is expected to show higher background fluorescence compared to the blocked sample, highlighting the importance of the blocking step.
Data Presentation
Quantitative analysis of fluorescence intensity is crucial for objectively evaluating control experiments. The following table provides a template for summarizing your findings.
| Experiment | Sample Condition | Mean Fluorescence Intensity (MFI) ± SD | Signal-to-Noise Ratio | Conclusion |
| Autofluorescence | Unstained | e.g., 150 ± 20 | N/A | Baseline autofluorescence level. |
| Isotype Control | Isotype Control Antibody | e.g., 250 ± 30 | e.g., 1.2 | Level of non-specific antibody binding. |
| Specific Antibody | e.g., 2500 ± 200 | e.g., 12.5 | Specific signal is significantly above background. | |
| Blocking Control | Unblocked + Specific Ab | e.g., 1800 ± 150 | e.g., 9.0 | Blocking is effective in reducing background. |
| Blocked + Specific Ab | e.g., 2500 ± 200 | e.g., 12.5 |
*Signal-to-Noise Ratio = (MFI of Stained Sample) / (MFI of Negative Control)
Visualizing Experimental Workflows
Clear visual representations of experimental workflows and the logic behind control experiments can aid in understanding and execution.
Caption: Workflow for immunofluorescence staining incorporating essential controls.
Caption: The relationship between observed signal and various control experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 5. biossusa.com [biossusa.com]
- 6. static.abclonal.com [static.abclonal.com]
- 7. biossusa.com [biossusa.com]
- 8. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Tips for Immunofluorescence (IF) Experiments [absin.net]
- 11. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bliqphotonics.com [bliqphotonics.com]
- 13. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PerCP-Cy™5.5 Mouse IgG2a, κ Isotype Control [bdbiosciences.com]
- 16. PerCP-Cy™5.5 Hamster IgG1, κ Isotype Control [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Cy5.5 Dimethyl Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of Cy5.5 Dimethyl photobleaching during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal. The primary mechanism involves the transition of the dye molecule from its excited singlet state to a long-lived, reactive triplet state. In this triplet state, this compound is highly susceptible to reactions with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.
Q2: What are the main factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using a laser or lamp that is too powerful increases the rate at which the fluorophore enters the excited state, thereby increasing the probability of transitioning to the destructive triplet state.
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photons the fluorophore is exposed to, leading to a cumulative damaging effect.
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including cyanine (B1664457) dyes, as it reacts with the triplet state dye to produce damaging ROS.
-
Local Chemical Environment: Factors such as pH and the presence of certain ions or reactive molecules in the imaging buffer can influence the photostability of the dye.
Q3: How can I tell if my this compound signal loss is due to photobleaching?
A3: Photobleaching is characterized by a gradual and irreversible decrease in fluorescence intensity in the area being imaged as it is exposed to excitation light. To confirm this, you can perform a simple test: acquire a time-lapse series of images of the same field of view. If the fluorescence intensity diminishes over time specifically in the illuminated region, photobleaching is the likely cause.
Troubleshooting Guide
This guide provides systematic approaches to minimize photobleaching of this compound in your experiments.
Issue 1: Rapid loss of fluorescence signal during imaging.
Possible Cause: High excitation intensity and/or long exposure times.
Solutions:
-
Optimize Imaging Parameters:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Neutral Density Filters: These can be used to attenuate the excitation light intensity.
-
-
Create a Photobleaching Curve: To quantify the rate of photobleaching under your current settings and to assess the effectiveness of any changes you make, it is helpful to generate a photobleaching curve.[1]
Issue 2: Significant photobleaching despite optimized imaging parameters.
Possible Cause: Presence of molecular oxygen and formation of reactive oxygen species (ROS).
Solutions:
-
Use Antifade Mounting Media: These are commercially available or can be homemade and contain chemicals that reduce photobleaching.
-
Employ Oxygen Scavenging Systems: These systems enzymatically remove dissolved oxygen from the imaging buffer.
-
Glucose Oxidase and Catalase (GOC): A common and effective system.
-
Protocatechuate 3,4-dioxygenase (PCD): An alternative oxygen scavenging system.
-
-
Utilize Triplet State Quenchers (TSQs): These molecules accept energy from the triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
-
Trolox: A water-soluble vitamin E analog that is a widely used and effective TSQ.[4]
-
Cyclooctatetraene (COT) and 4-Nitrobenzyl Alcohol (NBA): These can also be used to quench the triplet state. Direct conjugation of these molecules to Cy5 has been shown to dramatically enhance photostability.
-
Issue 3: Inconsistent results or continued photobleaching with antifade reagents.
Possible Cause: Suboptimal concentration or preparation of antifade reagents, or incompatibility with the experimental system.
Solutions:
-
Optimize Antifade Reagent Concentration: The optimal concentration of antifade agents can be application-dependent and may require empirical testing.
-
Fresh Preparation: Prepare antifade solutions and oxygen scavenging systems fresh before each experiment for optimal performance.
-
Consider Alternative Strategies: If one type of antifade reagent is not effective, consider trying another or a combination of approaches (e.g., an oxygen scavenger and a triplet state quencher).
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various strategies to reduce cyanine dye photobleaching.
Table 1: Comparison of Photostability between Cy5 and an Alternative Fluorophore
| Fluorophore | Initial Fluorescence Retention after 95s of Illumination |
| Cy5 | ~55% |
| Alexa Fluor 647 | ~80% |
Note: This data provides a general comparison; actual photostability can vary with experimental conditions.[5]
Table 2: Effect of Triplet-State Quenchers (TSQs) on Cy5 Photostability
| Triplet-State Quencher | Method of Application | Improvement in Photostability (Fold Increase in τon) |
| Cyclooctatetraene (COT) | Added to solution (1 mM) | 5-12 |
| 4-Nitrobenzyl Alcohol (NBA) | Added to solution (1 mM) | 5-12 |
| Trolox | Added to solution (1 mM) | 5-12 |
| COT, NBA, or Trolox | Covalently conjugated to Cy5 | Substantial increase compared to solution additives |
τon represents the time the fluorophore remains in the fluorescent 'on' state before photobleaching.[6]
Table 3: Radioprotective Effect of Ascorbic Acid on Cyanine Dyes
| Cyanine Dye | Condition | Relative Fluorescence after 2h Irradiation with 68Ga (10 MBq) |
| Cy5.5 | No Ascorbic Acid | Significantly Decreased |
| Cy5.5 | With Ascorbic Acid (0.1% w/v) | Fluorescence Preserved |
This demonstrates the efficacy of ascorbic acid in preventing radiobleaching, a process mechanistically similar to photobleaching in its involvement of free radicals.[7]
Experimental Protocols
Protocol 1: Quantification of Photobleaching Rate
This protocol allows for the measurement and comparison of photobleaching rates.
Materials:
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
-
Your this compound labeled sample
Procedure:
-
Sample Preparation: Prepare your sample as you would for your experiment.
-
Microscope Setup:
-
Choose an objective and set the focus on a region of interest (ROI).
-
Set the excitation light intensity and camera exposure time to the values you intend to use in your experiment. Keep these settings constant throughout the measurement.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same ROI.
-
The time interval between images should be consistent (e.g., every 5-10 seconds for rapid bleaching, or every 30-60 seconds for more stable samples).
-
Continue acquiring images until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI within your fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the first time point (set as 100%).
-
Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching rate.[5]
-
Protocol 2: Preparation of a Homemade n-Propyl Gallate Antifade Mounting Medium
Materials:
-
10X Phosphate-Buffered Saline (PBS)
-
Glycerol
-
n-propyl gallate
-
Sodium bicarbonate or sodium hydroxide
Procedure:
-
In a conical tube, mix 1 part of 10X PBS with 9 parts of glycerol.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in a suitable solvent.
-
Slowly add the n-propyl gallate stock solution to the PBS/glycerol mixture to achieve a final concentration between 0.1% and 2% (w/v). The optimal concentration may need to be determined empirically.
-
Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide, as n-propyl gallate is more effective at a slightly alkaline pH.
-
Store the antifade medium in small aliquots at -20°C, protected from light.
Protocol 3: Preparation of an Oxygen Scavenging Imaging Buffer with Trolox
Materials:
-
Imaging buffer (e.g., PBS or HEPES-based buffer)
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
Procedure:
-
Prepare the base imaging buffer of your choice.
-
On the day of the experiment, prepare the following stock solutions:
-
Glucose: 20% (w/v) in water
-
Glucose oxidase: 10 mg/mL in buffer
-
Catalase: 10 mg/mL in buffer
-
Trolox: 40 mM in a suitable solvent (e.g., DMSO), then diluted in buffer.
-
-
Just before imaging, add the components to your imaging buffer to the following final concentrations:
-
Glucose: 0.5-1% (w/v)
-
Glucose oxidase: ~0.5 mg/mL
-
Catalase: ~0.1 mg/mL
-
Trolox: 1-2 mM
-
-
Mix gently and use the buffer immediately for imaging.
Visualizations
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Nonblinking and long-lasting single-molecule fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing Radiobleaching of Cyanine Fluorophores Enhances Stability of Nuclear/NIRF Multimodality Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background with Cyanine Dyes
Welcome to the technical support center for cyanine (B1664457) dye applications. This resource is designed for researchers, scientists, and drug development professionals to help you troubleshoot and resolve common issues with high background fluorescence in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the main causes of high background fluorescence when using cyanine dyes (e.g., Cy3, Cy5)?
High background fluorescence with cyanine dyes can stem from several sources, broadly categorized as non-specific binding, issues with the staining protocol, and sample-inherent properties like autofluorescence.[1]
-
Non-Specific Binding: This is a frequent cause of high background. It can occur due to:
-
Suboptimal Staining Protocol: Flaws in the experimental procedure can significantly contribute to high background. Common issues include:
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites is a primary contributor to background signal.[1][7]
-
Incorrect Antibody Concentration: Using an excessive concentration of primary or secondary antibodies is a common mistake that leads to increased background.[1][7][8][9]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies and excess dye, resulting in a higher background signal.[1][7]
-
-
Autofluorescence: Some biological samples naturally fluoresce. This endogenous fluorescence can be a source of background. Common sources of autofluorescence include cellular components like mitochondria and lysosomes, as well as extracellular matrix components like collagen.[1] Fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can also induce or amplify autofluorescence.[1]
-
Dye Aggregation: Cyanine dyes have a tendency to form aggregates, especially in aqueous solutions.[10][11][12][13] These aggregates can lead to non-specific binding and increased background fluorescence.
-
Instrument and Imaging Parameters: The settings on your imaging system, such as detector gain and exposure time, can impact the perceived level of background.[1]
Q2: How can I identify the source of the high background in my experiment?
A systematic approach with appropriate controls is essential to pinpoint the source of high background.
-
Unstained Sample Control: Image an unstained sample using the same instrument settings. This will reveal the level of autofluorescence in your sample.[1]
-
Secondary Antibody Only Control: If using primary and secondary antibodies, a sample stained with only the secondary antibody will help determine if the secondary antibody is binding non-specifically.
-
Isotype Control: An isotype control antibody (an antibody of the same immunoglobulin class and subclass as your primary antibody, but which is not specific for your target antigen) can help assess non-specific binding of the primary antibody.
-
Dye-Conjugated Isotype Control: For direct-conjugated primary antibodies, a dye-conjugated isotype control is the appropriate negative control.
The following diagram illustrates a logical workflow for troubleshooting high background.
Caption: A flowchart for systematically troubleshooting high background fluorescence.
Q3: My high background seems to be due to non-specific binding of the cyanine dye itself, especially to monocytes/macrophages. How can I address this?
This is a known issue with some cyanine dyes.[2][3][4] Here are some strategies to mitigate this:
-
Optimize Your Blocking Step:
-
Choice of Blocking Agent: The choice of blocking agent is critical. Common options include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and fish gelatin.[1]
-
Blocking Time and Temperature: Increasing the incubation time or adjusting the temperature of the blocking step can improve its effectiveness.
-
The following diagram illustrates the mechanism of non-specific cyanine dye binding and how specialized blockers can help.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajuronline.org [ajuronline.org]
- 13. pubs.acs.org [pubs.acs.org]
optimizing CY5.5 Dimethyl concentration for microscopy
Welcome to the Technical Support Center for CY5.5 Dimethyl Optimization in Microscopy. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound for their imaging needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in microscopy?
This compound is a non-sulfonated, far-red fluorescent dye.[1] Due to its non-reactive nature, it is primarily used as a non-reactive fluorophore for control experiments, instrument calibration, and other technical applications where a stable, non-conjugating dye is required.[2] It exhibits good solubility in organic solvents.[1][2]
Q2: What are the spectral properties of this compound?
CY5.5 has an excitation maximum at approximately 678-684 nm and an emission maximum around 695-710 nm.[1][3] This places its fluorescence in the far-red to near-infrared region of the spectrum, which is beneficial for reducing autofluorescence from biological samples.[4][5]
Q3: Can I use this compound for covalent labeling of antibodies or other proteins?
No, this compound is a non-activated dye and is not suitable for covalent labeling.[2] For covalent labeling of primary amines (e.g., on antibodies), you should use an amine-reactive version of the dye, such as a CY5.5 NHS ester.
Q4: What is the difference between CY5.5 and CY5?
CY5.5 is a derivative of CY5 and has a longer wavelength emission, pushing it further into the near-infrared spectrum.[5] This can be advantageous for in vivo imaging due to better tissue penetration and lower autofluorescence.[5] While CY5 has an emission maximum around 670 nm, CY5.5's emission is closer to 695 nm.[3][6]
Q5: How should I store this compound?
This compound powder should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in an anhydrous solvent like DMSO, should also be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues you may encounter when using this compound in microscopy applications.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Fluorescence Signal | Incorrect filter set or laser line. | Ensure your microscope is equipped with the appropriate filters for CY5.5 (see Table 2). Use a laser line that efficiently excites the dye, such as a 660 nm laser.[3] |
| Low dye concentration. | Increase the concentration of this compound in your sample. Titrate the concentration to find the optimal balance between signal and background. | |
| Dye degradation. | Ensure proper storage of the dye. Prepare fresh stock solutions if degradation is suspected. | |
| High Background Fluorescence | Excessive dye concentration. | Reduce the concentration of this compound. High concentrations can lead to non-specific binding and increased background. |
| Autofluorescence from sample or medium. | Image an unstained control sample to assess the level of autofluorescence.[7] Utilize the far-red properties of CY5.5, as autofluorescence is typically lower in this region.[4] | |
| Contaminated optics or slides. | Clean all microscope optics and use high-quality, clean slides and coverslips. | |
| Rapid Signal Fading (Photobleaching) | High excitation laser power. | Reduce the laser power to the minimum level required for adequate signal detection.[8] |
| Long exposure times. | Decrease the exposure time for image acquisition.[8] | |
| Absence of antifade reagent. | Use a commercially available antifade mounting medium to protect the sample from photobleaching.[7][8] | |
| Formation of Aggregates in Sample | Poor dye solubility in aqueous buffer. | For live-cell imaging, ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the dye is low and compatible with your cells. Some far-red dyes have a tendency to form aggregates in the cytoplasm.[9] |
| High dye concentration. | Lower the final concentration of the dye in the imaging buffer. |
Quantitative Data Summary
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~684 nm | [1] |
| Emission Maximum (λem) | ~710 nm | [1] |
| Molar Extinction Coefficient (ε) | ~198,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [1] |
| Recommended Laser Line | 660 nm | [3] |
Table 2: Recommended Filter Set for CY5.5 Microscopy
| Component | Wavelength/Range | Purpose |
| Excitation Filter | ~655 nm (e.g., 655/40 nm) | To select the optimal excitation wavelength.[10] |
| Dichroic Mirror | ~685 nm | To separate excitation and emission light.[10] |
| Emission Filter | ~716 nm (e.g., 716/60 nm) | To specifically collect the emitted fluorescence from CY5.5.[10] |
Experimental Protocols
Protocol: Live Cell Imaging with this compound for Control Experiments
This protocol provides a general workflow for using this compound as a fluorescent control in live-cell imaging.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red)
-
Cultured cells on imaging-compatible plates or slides
-
Fluorescence microscope with appropriate filters and environmental control
Procedure:
-
Prepare a this compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to create a 1 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C, protected from light.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration. A typical starting concentration for control experiments is in the low micromolar range (e.g., 1-5 µM). It is crucial to perform a concentration titration to determine the optimal concentration for your specific cell type and application.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells.
-
Incubate the cells for an appropriate time (e.g., 15-30 minutes) at 37°C in a humidified incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Place the sample on the fluorescence microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂.
-
Use the appropriate laser line (e.g., 660 nm) and filter set to visualize the CY5.5 fluorescence.
-
Adjust the laser power and exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.[8]
-
Visualizations
Caption: Workflow for live-cell imaging using this compound.
Caption: Troubleshooting logic for common CY5.5 microscopy issues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. optolongfilter.com [optolongfilter.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cy5.5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
preventing aggregation of CY5.5 Dimethyl in solution
Welcome to the technical support center for CY5.5 Dimethyl. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
A1: this compound is a non-sulfonated, far-red fluorescent cyanine (B1664457) dye. Like many cyanine dyes, it has a large, planar, and hydrophobic aromatic structure. In aqueous solutions, these molecules tend to self-associate through mechanisms like hydrophobic interactions and π-π stacking to minimize contact with water. This self-association leads to the formation of aggregates.[1] This aggregation is a common cause of fluorescence quenching and can significantly impact experimental results.[2][3]
Q2: What are the different types of aggregates, and how do they affect my experiment?
A2: Cyanine dyes primarily form two types of aggregates with distinct spectroscopic properties:
-
H-aggregates: Formed by face-to-face stacking of dye molecules. These are the most common type for Cy5 dyes and are problematic as they are typically non-fluorescent or weakly fluorescent.[3][4] Their formation is characterized by the appearance of a new absorption band at a shorter wavelength (a "blue-shift") compared to the monomer dye.[5][6]
-
J-aggregates: Formed by a head-to-tail arrangement of dye molecules. These aggregates are characterized by a sharp, intense absorption band at a longer wavelength (a "red-shift") and can be fluorescent.[5][7]
For this compound, the primary concern is the formation of non-fluorescent H-aggregates, which leads to a loss of signal.
Q3: What are the key factors that promote the aggregation of this compound?
A3: Several factors can induce or enhance aggregation:
-
High Concentration: As the dye concentration increases, the likelihood of intermolecular interactions and aggregation rises significantly.[4]
-
Aqueous Environment: this compound has limited solubility in water, and hydrophobic forces in aqueous buffers drive aggregation.[2]
-
High Ionic Strength: High salt concentrations can promote the aggregation of cyanine dyes.[8][9]
-
Suboptimal pH: The pH of the solution can influence the dye's charge and stability, potentially leading to aggregation.[10]
Q4: I am using a sulfonated cyanine dye. Can it still aggregate?
A4: Yes. While sulfonate groups (SO3) are added to cyanine dyes to increase water solubility and reduce aggregation through electrostatic repulsion, aggregation can still occur.[6] At high labeling densities on a biomolecule or in buffers with high salt concentrations that screen the electrostatic charges, the hydrophobic forces driving aggregation can still dominate.[6]
Troubleshooting Guides
If you are experiencing issues such as low fluorescence signal, sample precipitation, or unexpected spectral shifts, use this guide to troubleshoot potential aggregation problems.
| Symptom / Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | H-aggregation: The dye has formed non-fluorescent H-aggregates, leading to self-quenching. | 1. Change Solvent: Prepare the dye stock in an organic solvent like DMSO or DMF. For aqueous working solutions, add an organic co-solvent (e.g., up to 50% DMSO or ethanol).[2][11] 2. Lower Concentration: Reduce the working concentration of the dye. Test a dilution series to find the optimal concentration. 3. Check pH: Ensure the buffer pH is stable and optimal for your experiment; cyanine fluorescence can be pH-sensitive.[10][12] |
| Sample Precipitates or Appears Cloudy | Poor Solubility / Aggregation: The dye concentration exceeds its solubility limit in the chosen solvent, causing it to precipitate out as large aggregates. | 1. Dissolve Properly: Ensure the dye is fully dissolved in a small amount of anhydrous DMSO or DMF before adding it to your aqueous buffer.[1] 2. Reduce Concentration: Work with more dilute solutions. It is often better to use a lower concentration and a more sensitive detector setting.[13] 3. Add Detergent: Introduce a low concentration (0.01-0.1%) of a non-ionic detergent like Tween-20 to the buffer to improve solubility. |
| Absorption Spectrum Shows a Blue-Shifted Peak (~600 nm) | H-aggregation: The appearance of a new peak at a shorter wavelength is a classic indicator of H-aggregate formation in Cy5-type dyes.[6] | 1. Disaggregate the Sample: Add an organic solvent (DMSO, DMF) to the sample and re-measure the spectrum. The aggregate peak should decrease while the monomer peak (~673 nm) increases. 2. Optimize Protocol: Re-evaluate your solution preparation protocol. Use fresh stock solutions and avoid high concentrations in aqueous buffers. |
| Inconsistent Results Between Experiments | Variable Aggregation: The extent of aggregation is not consistent, possibly due to minor variations in solution preparation (e.g., temperature, mixing speed, time before use). | 1. Standardize Protocol: Use a consistent, standardized protocol for preparing your dye solutions. Prepare fresh dilutions for each experiment from a concentrated organic stock. 2. Control Temperature: Prepare and handle solutions at a consistent temperature. |
Logical Flow for Troubleshooting Low Fluorescence
This diagram provides a step-by-step decision-making process to diagnose the cause of a weak fluorescence signal.
Quantitative Prevention Strategies
To minimize aggregation, careful control of the solution environment is critical. The following tables provide recommended starting points for optimization.
Table 1: Recommended Solvent Conditions for this compound
| Solvent System | Composition (v/v) | Notes |
| Stock Solution | 100% Anhydrous DMSO or DMF | Prepares a concentrated stock (e.g., 1-10 mM) that minimizes aggregation during storage. Store desiccated at -20°C. |
| Aqueous Working Solution | 50-99% Aqueous Buffer, 1-50% Organic Co-solvent (DMSO, DMF, or Ethanol) | The addition of an organic co-solvent is highly effective at preventing aggregation in aqueous buffers. A 50/50 mixture is a robust starting point.[2] |
| Low-Aggregation Buffer | Aqueous Buffer (e.g., PBS, pH 7.4) | For applications where organic solvents are not tolerated, keep the final dye concentration as low as possible (micromolar or nanomolar range). |
Table 2: Additives and Conditions to Reduce Aggregation
| Additive / Parameter | Recommended Range | Mechanism of Action |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Disrupts hydrophobic interactions between dye molecules by forming micelles. |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and acts as a stabilizing excipient, which can reduce aggregation, particularly during freeze-thaw cycles.[6] |
| pH | 6.0 - 8.5 | Maintain a stable pH within the working range of your biomolecule. Extreme pH values can promote aggregation or dye degradation.[10] |
| Dye Concentration | < 10 µM (application dependent) | Keeping concentration low is the most direct way to prevent aggregation. Some studies recommend < 0.2 µM to avoid dimers.[4][9] |
Experimental Protocols for Detecting Aggregation
Employ these standard methods to assess the aggregation state of your this compound solution.
Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy
This is the most direct method to identify H-aggregation.
Workflow for UV-Vis Spectroscopy Analysis
Methodology:
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to create a 1 mM stock solution.
-
Prepare Dilution Series: Create a series of dilutions in your target aqueous buffer (e.g., PBS) ranging from 100 µM down to 1 µM.
-
Blank the Instrument: Use the same aqueous buffer to zero the spectrophotometer.
-
Acquire Spectra: Measure the UV-Vis absorption spectrum for each dilution from 500 nm to 750 nm. Use a quartz cuvette. For highly concentrated solutions, a short pathlength cuvette may be required.[14]
-
Analyze Data:
-
The monomer of this compound has an absorption maximum around 673 nm.
-
Observe the appearance of a new, blue-shifted peak or shoulder around 600 nm.[6]
-
Plot the ratio of absorbance at ~600 nm to 673 nm. An increase in this ratio with higher concentration confirms H-aggregation.
-
Protocol 2: Analysis by Fluorescence Spectroscopy
This method detects aggregation by its quenching effect.
Methodology:
-
Prepare Samples: Prepare a dilution series as described for UV-Vis spectroscopy.
-
Set Up Fluorometer: Set the excitation wavelength to ~673 nm (the monomer absorption peak). Set the emission scan range from 680 nm to 800 nm.
-
Acquire Spectra: Measure the fluorescence emission spectrum for each sample.
-
Analyze Data:
-
Plot the fluorescence intensity at the emission maximum (~692 nm) as a function of concentration.
-
In an ideal, non-aggregating system, intensity should increase linearly with concentration (at low absorbances).
-
If aggregation occurs, you will observe a deviation from linearity and a decrease in fluorescence intensity at higher concentrations (aggregation-caused quenching).[15]
-
Protocol 3: Characterization by Dynamic Light Scattering (DLS)
DLS directly measures the size of particles in solution, providing clear evidence of aggregation.
Methodology:
-
Sample Preparation: Prepare the sample in a DLS-compatible buffer, filtered through a 0.22 µm filter. The sample concentration should be sufficient for scattering (e.g., 0.1-1 mg/mL for protein conjugates).[16]
-
Instrument Setup: Transfer the sample to a clean, dust-free cuvette. Place it in the DLS instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[17]
-
Analyze Data:
-
The software will generate a size distribution report (typically by intensity, volume, or number).
-
A single, narrow peak indicates a monodisperse sample (no aggregation).
-
The presence of a second peak at a much larger hydrodynamic radius (e.g., >100 nm) is direct evidence of aggregates.[18]
-
A high Polydispersity Index (PDI) > 0.7 also suggests a heterogeneous sample with multiple species.[19]
-
Mechanism of H-Aggregation
The diagram below illustrates how individual, fluorescent this compound monomers associate in an aqueous environment to form a non-fluorescent H-aggregate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primescholars.com [primescholars.com]
- 5. Data-Driven and Multiscale Modeling of DNA-Templated Dye Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajuronline.org [ajuronline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Cyanine-based Fluorescent Cassette with Aggregation-induced Emission for Sensitive Detection of pH Changes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. unchainedlabs.com [unchainedlabs.com]
- 18. Figure 9. [Dynamic light scattering for the...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio with CY5.5 Dimethyl
Welcome to the technical support center for CY5.5 Dimethyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the signal-to-noise ratio and troubleshooting common issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a non-activated, non-sulfonated cyanine (B1664457) dye.[1][2][3][4] It functions as a non-reactive fluorophore with bright fluorescence in the far-red to near-infrared (NIR) spectral range.[3][5] Its primary applications include serving as a control for experiments and for instrument calibration.[1][2][6][7]
Q2: What are the advantages of using a near-infrared (NIR) dye like CY5.5?
A2: Near-infrared dyes offer significant advantages for biological imaging. They operate in a spectral window (700-3000 nm) where biological tissues have minimal autofluorescence, which helps to reduce background noise.[5][8][9] This leads to deeper tissue penetration, reduced light scattering, and an improved signal-to-noise ratio compared to dyes that emit at shorter wavelengths.[5][8][10]
Q3: How should I prepare and store this compound?
A3: this compound powder should be stored at -20°C, protected from light and moisture.[2][3][7][11] To prepare a stock solution, dissolve the dye in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][7][11] Due to its limited solubility in water, using an organic solvent is essential.[1][2][6] It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles and store them at -20°C in the dark.[7]
Q4: Can I use this compound to label my antibody or protein?
A4: No, this compound is a non-reactive dye and cannot be used for covalent labeling of biomolecules like proteins or antibodies.[1][7] It lacks the necessary reactive group (e.g., an NHS ester) to form a stable bond with primary amines on a protein.[7] For labeling, you must use an amine-reactive version, such as Cy5.5 NHS ester.[2][12]
Quantitative Data Summary
The photophysical properties of cyanine dyes are critical for experimental design. The table below summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 684 nm | [2][11] |
| Emission Maximum (λem) | 710 nm | [2][11] |
| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [2][11] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [2][3][11] |
| Recommended Storage | -20°C (in the dark) | [2][3][11] |
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: High Background Signal
Q: I am observing high background fluorescence in my imaging experiment. What are the potential causes and solutions?
A: High background can obscure your specific signal and significantly lower the signal-to-noise ratio. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | If using the dye as a control, you may be using too high a concentration, leading to non-specific binding.[13] Perform a titration experiment to determine the optimal concentration that minimizes background while being detectable. |
| Insufficient Washing | Unbound dye molecules may remain if washing steps are inadequate.[13] Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS with a mild detergent) to remove unbound dye.[13] |
| Sample Autofluorescence | Biological samples can exhibit natural autofluorescence, especially at shorter wavelengths.[13] Using a far-red dye like CY5.5 helps minimize this issue.[9][13] Always include an unstained control sample to assess the baseline level of autofluorescence.[13] |
| Contaminated Reagents or Buffers | Buffers or other reagents may be contaminated with fluorescent particles. Use high-purity reagents and filter-sterilize buffers if necessary.[14] |
Issue 2: Weak or No Signal
Q: My fluorescent signal is very weak or completely absent. How can I troubleshoot this?
A: A weak or non-existent signal can be due to issues with the dye, the experimental setup, or the sample itself.
Detailed Steps:
-
Verify Dye Integrity : Confirm that your this compound stock solution is viable. Improper storage can lead to degradation. Use a spectrophotometer to measure the absorbance spectrum and confirm the peak is around 684 nm.[7]
-
Check Instrument Settings : Ensure your imaging system is configured correctly for CY5.5.[13]
-
Excitation Source : Use a laser line appropriate for exciting the dye (e.g., 633 nm or 640 nm).[7]
-
Emission Filter : The filter should be able to capture the emission signal (typically a long-pass filter around 660-700 nm).[7]
-
Detector Settings : You may need to increase the detector gain or exposure time, but be mindful that this can also increase background noise.[7]
-
-
Confirm Target Expression (if applicable) : If you are using a labeled probe (not this compound) and seeing no signal, verify that the target molecule is actually present in your sample by using a positive control or an alternative detection method like Western Blot.[13]
Issue 3: Rapid Signal Loss (Photobleaching)
Q: My signal is bright at first but fades quickly during imaging. What is happening and how can I prevent it?
A: This phenomenon is known as photobleaching, the irreversible photodegradation of a fluorophore caused by exposure to excitation light.[7][15] Cyanine dyes can be susceptible to this, especially under high-intensity light.[16][17]
Solutions to Minimize Photobleaching:
-
Reduce Excitation Intensity : Lower the power of the excitation laser or light source to the minimum level required for adequate signal detection.[7]
-
Decrease Exposure Time : Use the shortest possible exposure time for image acquisition.[7]
-
Use Antifade Reagents : Mount your samples in a commercially available mounting medium that contains an antifade reagent.[13] These reagents help to quench triplet states and reduce the formation of reactive oxygen species that damage the dye.[18]
-
Limit Light Exposure : Keep the sample in the dark whenever you are not actively acquiring an image.
Experimental Protocols
Protocol 1: Preparation and Quality Control of this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound and verify its integrity using UV-Vis spectrophotometry.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)[7]
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer
-
Quartz cuvette (1 cm path length)[9]
Procedure:
-
Prepare Stock Solution : Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Mix thoroughly by vortexing.
-
Aliquot and Store : Aliquot the stock solution into small, single-use volumes in light-protected microcentrifuge tubes. Store at -20°C.[7]
-
Perform Quality Control : a. Dilute a small aliquot of the stock solution in DMSO to a concentration that gives an absorbance reading within the linear range of your spectrophotometer (typically an absorbance between 0.1 and 1.0). b. Measure the absorbance spectrum from 600 nm to 750 nm. c. Verify that the primary absorbance peak (λmax) is approximately 684 nm.[2][7][11] A significant shift in the peak may indicate dye degradation. d. (Optional) Use the Beer-Lambert law (A = εcl) to confirm the concentration, where A is the absorbance at λmax, ε is the molar extinction coefficient (198,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length (1 cm).[9]
Protocol 2: Using this compound as a Negative Control in Immunofluorescence
This workflow outlines how to use this compound to assess background fluorescence and non-specific binding in a typical immunofluorescence experiment.
Procedure:
-
Sample Preparation : Prepare your cells or tissue sections as you would for your primary experiment, including fixation and permeabilization steps.
-
Blocking : Incubate the sample with an appropriate blocking buffer (e.g., normal serum or BSA) to prevent non-specific binding.[13][19]
-
Incubation :
-
For your experimental sample : Incubate with your primary antibody followed by your Cy5.5-conjugated secondary antibody.
-
For the control sample : Incubate with buffer instead of a primary antibody, followed by incubation with this compound at a concentration comparable to your labeled secondary antibody.
-
-
Washing : Wash both the experimental and control samples extensively with a suitable wash buffer (e.g., PBS + 0.1% Tween-20) to remove unbound reagents.[13]
-
Mounting : Mount the samples using a mounting medium containing an antifade reagent.[13][19]
-
Imaging : Image both samples using identical settings for laser power, exposure time, and detector gain. The signal observed in the this compound control sample represents the level of non-specific binding and background fluorescence inherent to your system. This allows you to set a baseline for true signal detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 138248-58-5 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. Cy5 dimethyl, 54268-70-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lunanano.ca [lunanano.ca]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. lifetein.com [lifetein.com]
- 16. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: CY5.5 Dimethyl Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent on the fluorescence of CY5.5 Dimethyl. It is intended for researchers, scientists, and drug development professionals utilizing this near-infrared (NIR) dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a non-sulfonated, lipophilic cyanine (B1664457) dye that fluoresces in the near-infrared spectrum. Its non-reactive nature makes it suitable as a control fluorophore in experiments and for instrument calibration. Due to its good solubility in organic solvents, it is often used in applications requiring labeling within non-aqueous environments or for incorporation into nanoparticles and liposomes.
Q2: How does the solvent affect the fluorescence of this compound?
A2: The solvent environment significantly impacts the fluorescence properties of this compound in several ways:
-
Solvatochromism: The polarity of the solvent can alter the electronic structure of the dye, leading to shifts in the absorption and emission maxima.
-
Fluorescence Quantum Yield: The efficiency of fluorescence emission (quantum yield) is highly dependent on the solvent. In viscous solvents, the quantum yield of cyanine dyes tends to increase. This is because the rotation of the polymethine chain, a primary pathway for non-radiative decay, is hindered in more viscous media.
-
Aggregation: Being non-sulfonated, this compound has limited solubility in water and is prone to forming non-fluorescent H-aggregates in aqueous solutions. The use of organic co-solvents like DMSO or DMF can disrupt this aggregation and restore fluorescence.
-
Photostability: The solvent can influence the rate of photobleaching. Some organic solvents may offer a more protective environment compared to aqueous buffers.
Q3: Why is my this compound signal weak or absent in an aqueous buffer?
A3: The poor water solubility of the non-sulfonated this compound is the most likely cause. In aqueous solutions, these dye molecules tend to aggregate, leading to self-quenching of the fluorescence. To resolve this, consider using a sulfonated version of CY5.5 for aqueous applications or dissolving the this compound in a minimal amount of an organic co-solvent like DMSO or DMF before diluting it into your aqueous buffer.
Q4: Can I use this compound for labeling proteins or antibodies?
A4: this compound is a non-activated dye and will not form stable covalent bonds with biomolecules. For covalent labeling, you must use an amine-reactive version of the dye, such as CY5.5 NHS ester. This compound is intended for use as a non-reactive control or for physical incorporation into matrices.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Dye aggregation in aqueous solution. | For aqueous applications, use a sulfonated CY5.5 derivative. If using this compound, dissolve it in a small amount of an organic solvent like DMSO or DMF before adding it to the aqueous medium. |
| Incorrect excitation or emission filter set. | Verify that your instrument's excitation and emission filters are appropriate for CY5.5 (see spectral data table below). | |
| Low dye concentration. | Increase the dye concentration, but be mindful of potential inner filter effects at very high concentrations. | |
| Photobleaching. | Reduce the excitation light intensity, decrease the exposure time, and use fresh sample for imaging. Consider using an anti-fade mounting medium for microscopy. | |
| Unexpected Shift in Emission Wavelength | Solvent polarity effect (Solvatochromism). | Be aware that the emission maximum can shift depending on the solvent used. Record the emission spectrum in your specific solvent to determine the actual emission peak. |
| Formation of J-aggregates. | While less common for H-aggregating dyes, certain conditions can lead to the formation of red-shifted J-aggregates. Ensure proper dissolution of the dye. | |
| High Background Fluorescence | Autofluorescence from sample or solvent. | Image an unstained control sample to assess autofluorescence. Use high-purity, spectroscopy-grade solvents to minimize background. |
| Non-specific binding of the dye. | If the dye is physically entrapped in a matrix, ensure proper washing steps to remove any unbound dye. | |
| Signal Fades Quickly During Imaging | Photobleaching. | Minimize exposure to the excitation light. Use the lowest possible laser power and shortest exposure time. For microscopy, use an antifade reagent. |
| Presence of reactive oxygen species. | De-gas your solvent or use an oxygen scavenging system to improve dye stability. |
Data Presentation
Table 1: Spectral Properties of this compound in Common Solvents
| Solvent | Dielectric Constant | Viscosity (cP at 20°C) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Notes |
| Methanol (B129727) | 32.7 | 0.59 | ~684 | ~710 | ~0.2 | General values; slight variations can occur. |
| Ethanol | 24.5 | 1.20 | ~685 | ~712 | Likely > 0.2 | Increased viscosity may enhance quantum yield. |
| DMSO | 46.7 | 2.21 | ~686 | ~715 | Likely > 0.2 | High polarity and viscosity can lead to red-shifted emission and higher quantum yield. |
| DMF | 36.7 | 0.92 | ~685 | ~713 | ~0.2 | A common solvent for cyanine dyes. |
| Water | 80.1 | 1.00 | Variable | Weak/Quenched | Very Low | Prone to aggregation and fluorescence quenching. |
| Glycerol | 42.5 | 1412 | ~688 | ~718 | Significantly Higher | High viscosity restricts non-radiative decay, increasing fluorescence. |
Note: The quantum yield of 0.2 is a generally cited value; the specific solvent for this measurement is often not specified by vendors but is typically a polar organic solvent like methanol or DMSO. The values for other solvents are estimates based on the known behavior of cyanine dyes.
Experimental Protocols
Protocol: Measuring Relative Fluorescence Quantum Yield of this compound
This protocol describes the determination of the fluorescence quantum yield of this compound in a solvent of interest relative to a standard fluorophore.
1. Materials:
-
This compound
-
Reference standard with a known quantum yield in the same solvent (e.g., another cyanine dye with known ΦF)
-
Spectroscopy-grade solvent of choice
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Step 1: Prepare Stock Solutions
-
Prepare a stock solution of this compound and the reference standard in the chosen solvent.
-
-
Step 2: Prepare a Series of Dilutions
-
For both the this compound and the reference standard, prepare a series of dilutions from the stock solutions. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.
-
-
Step 3: Measure Absorbance
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Step 4: Measure Fluorescence Emission
-
Set the excitation wavelength on the fluorescence spectrometer to the value used for the absorbance measurements.
-
For each dilution, record the fluorescence emission spectrum. Ensure the experimental conditions (e.g., slit widths) are identical for the sample and the standard.
-
-
Step 5: Integrate Fluorescence Spectra
-
For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity.
-
-
Step 6: Plot Data and Calculate Quantum Yield
-
For both the this compound and the reference standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope of the resulting lines for both the sample (GradSample) and the standard (GradStd).
-
Calculate the quantum yield of this compound (ΦSample) using the following equation:
ΦSample = ΦStd * (GradSample / GradStd) * (η2Sample / η2Std)
Where:
-
ΦStd is the quantum yield of the standard.
-
Grad is the slope from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent for the sample and standard solutions (if the same solvent is used, this term cancels out).
-
-
Visualizations
Caption: Workflow for evaluating the impact of different solvents on the fluorescence properties of this compound.
CY5.5 Dimethyl stability in different buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of CY5.5 Dimethyl in various experimental conditions. The information is presented in a question-and-answer format to address common issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a non-activated, non-sulfonated cyanine (B1664457) dye. As a non-sulfonated dye, it has good solubility in organic solvents like DMSO and DMF, but limited solubility in aqueous solutions.[1] It is typically used as a fluorescent probe in the near-infrared (NIR) spectrum.
Q2: What are the main factors that affect the stability of this compound?
The stability of this compound, like other cyanine dyes, is primarily influenced by three main factors:
-
pH of the buffer: Extreme pH values can lead to the degradation of the dye.
-
Temperature: Higher temperatures accelerate the degradation process.
-
Light Exposure: Cyanine dyes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.
Q3: What is the optimal pH range for using this compound?
Q4: How should I store this compound?
For long-term storage, this compound solid should be stored at -20°C and protected from light. When preparing stock solutions in organic solvents like DMSO or DMF, it is advisable to aliquot them into smaller volumes and store them at -20°C to minimize freeze-thaw cycles. Aqueous solutions of cyanine dyes are generally not recommended for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak fluorescence signal | Degradation of the dye: The dye may have degraded due to improper storage (e.g., exposure to light, high temperatures, or extreme pH). | Prepare a fresh solution of this compound from a properly stored stock. Verify the pH of your buffer. |
| Photobleaching: The sample has been exposed to excessive light during imaging or handling. | Minimize light exposure to the sample. Use antifade reagents or oxygen scavengers in the imaging buffer.[4][5] | |
| Precipitation of the dye: As a non-sulfonated dye, this compound has limited aqueous solubility and may precipitate in your buffer.[1] | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to keep the dye in solution. Consider using a sulfonated version of Cy5.5 for better aqueous solubility if your experiment allows. | |
| Fluorescence signal fades quickly during imaging | High rate of photobleaching: The illumination intensity is too high, or the imaging buffer lacks photostabilizing agents. | Reduce the laser power or exposure time. Incorporate triplet-state quenchers (e.g., Trolox, cyclooctatetraene) or an oxygen scavenging system (e.g., glucose oxidase and catalase) into your imaging buffer.[4][5][6] |
| Inconsistent results between experiments | Variability in buffer preparation: Small variations in pH or the presence of contaminants in the buffer can affect dye stability. | Prepare fresh buffers for each experiment and accurately measure the pH. Use high-purity reagents. |
| Inconsistent light exposure: Different levels of ambient light exposure during sample preparation can lead to varying degrees of photobleaching. | Standardize your experimental protocol to ensure consistent light exposure for all samples. Work in a dimly lit environment when possible. |
Stability Data
Quantitative stability data for this compound is not extensively available in the public domain. The following tables provide a qualitative summary and estimated stability based on the general behavior of non-sulfonated cyanine dyes. Users are strongly encouraged to perform their own stability tests for their specific experimental conditions.
Table 1: Estimated pH Stability of this compound in Aqueous Buffer at Room Temperature
| pH Range | Estimated Stability | Notes |
| < 4 | Low | Potential for dye degradation. |
| 4 - 8 | Good | Generally stable for short-term experiments. |
| 8 - 10 | Moderate | Increased risk of degradation at higher pH. |
| > 10 | Low | Significant degradation is likely. |
Table 2: Estimated Temperature Stability of this compound in Neutral pH Buffer
| Temperature | Estimated Stability | Notes |
| 4°C (in dark) | Good | Recommended for short-term storage of aqueous solutions (days). |
| Room Temp (in dark) | Moderate | Gradual degradation can be expected over hours to days. |
| > 37°C | Low | Accelerated degradation. |
Table 3: Factors Influencing Photostability of this compound
| Factor | Effect on Photostability | Mitigation Strategy |
| Oxygen | Decreases | Use an oxygen scavenging system (e.g., glucose oxidase/catalase).[4][6] |
| Triplet State Quenchers | Increases | Add agents like Trolox or cyclooctatetraene (B1213319) (COT) to the buffer.[5][6] |
| Illumination Intensity | Decreases | Use the lowest possible laser power and exposure time. |
| Buffer Composition | Can vary | Certain buffer components can act as quenching agents. Test your specific buffer. |
Experimental Protocols
Protocol for Assessing this compound Photostability
This protocol can be adapted to measure the photostability of this compound in your specific buffer and imaging conditions.
1. Materials:
-
This compound stock solution (in DMSO)
-
Your experimental buffer (e.g., PBS, Tris)
-
Microscope slide and coverslip
-
Fluorescence microscope with a suitable filter set for Cy5.5 and a camera capable of time-lapse imaging.
2. Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired concentration.
-
Place a drop of the solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the imaging parameters (e.g., laser power, exposure time) to match your experimental conditions.
-
Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 10 seconds) for a defined period (e.g., 10 minutes).
-
Analyze the fluorescence intensity of a region of interest in the images over time using image analysis software (e.g., ImageJ).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye under your specific conditions.
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for assessing photostability.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence with Far-Red Dyes
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing autofluorescence when using far-red dyes in fluorescence microscopy and other fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in fluorescence imaging?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which is not due to the application of any fluorescent labels.[1][2][3] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues.[2][4][5] Autofluorescence becomes a significant issue in fluorescence-based experiments as it can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, which complicates data interpretation and can even mask the detection of targets with low expression levels.[2][6]
Q2: What are the common sources of autofluorescence in biological samples?
A2: Autofluorescence can stem from a variety of endogenous and exogenous sources:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include structural proteins like collagen and elastin, metabolic cofactors such as NADH and riboflavins, and age-related pigments like lipofuscin.[2][4][5][6] Red blood cells are also a major source of autofluorescence due to the heme groups in hemoglobin.[1][2][6]
-
Exogenous Factors (Fixation): The process of fixing tissues, particularly with aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438), can induce autofluorescence by creating fluorescent Schiff bases.[1][2][3] The duration of fixation can also impact the intensity of this induced fluorescence.[1]
Q3: Why are far-red dyes recommended for minimizing autofluorescence, and are they always effective?
A3: Far-red dyes are often recommended because the majority of endogenous autofluorescence occurs in the blue to green regions of the spectrum (approximately 350-550 nm).[2][7] By using fluorophores that excite and emit in the far-red to near-infrared range (typically 620-750 nm), you can often avoid the spectral overlap with the most common sources of autofluorescence, thereby improving the signal-to-noise ratio.[2][4][6]
However, far-red dyes are not a complete solution in all cases. Some sources of autofluorescence, such as lipofuscin and the heme groups in red blood cells, have broad emission spectra that can extend into the far-red region, potentially interfering with your signal.[1][6]
Q4: How can I determine if autofluorescence is impacting my experiment?
A4: The most straightforward method to assess the contribution of autofluorescence is to prepare an unstained control sample.[2][4] This control should undergo all the same processing steps as your experimental samples, including fixation and permeabilization, but without the addition of any fluorescently labeled antibodies or probes.[2][4] By imaging this unstained sample using the same settings as your stained samples, you can visualize the extent and localization of the autofluorescence.[2]
Troubleshooting Guide: High Autofluorescence in Far-Red Channels
This guide provides solutions to common issues related to high autofluorescence when working with far-red dyes.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence across the entire tissue, even in far-red channels. | Aldehyde-based fixation (e.g., formaldehyde, glutaraldehyde). | - Reduce fixation time to the minimum necessary for adequate preservation.[1]- Consider switching to a non-aldehyde fixative, such as ice-cold methanol (B129727) or ethanol.[2][4]- Treat the tissue with a chemical quenching agent like Sodium Borohydride after fixation.[1][2] |
| Granular, punctate fluorescence in the far-red channel, particularly in aged tissues. | Lipofuscin accumulation. | - Treat the tissue with Sudan Black B, which is effective at quenching lipofuscin autofluorescence.[1][6] Caution: Sudan Black B itself can fluoresce in the far-red, so proper controls are essential.[1][6]- Commercially available quenching kits, such as TrueVIEW™, can also be effective against lipofuscin.[1][2] |
| High background signal localized to blood vessels or areas with red blood cells. | Autofluorescence from heme groups in red blood cells. | - If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[1][2][4]- For blood samples, lyse the red blood cells before staining.[4] |
| Diffuse background in cell culture experiments. | Components in the cell culture medium or staining buffer. | - Use phenol (B47542) red-free media for live-cell imaging.[4]- Reduce the concentration of Fetal Bovine Serum (FBS) in the staining buffer or replace it with Bovine Serum Albumin (BSA).[2] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is designed to reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1][2]
-
Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution. For other preparations, ensure the sample is in a buffered solution like PBS.
-
Prepare Quenching Solution: Freshly prepare a 1 mg/mL solution of Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Thoroughly wash the slides three times for 5 minutes each with PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for quenching autofluorescence from lipofuscin, a common issue in aged tissues.[1][6]
-
Rehydration/Preparation: If using paraffin-embedded sections, deparaffinize and rehydrate to 70% ethanol. For frozen sections, bring them to 70% ethanol.
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and then filter to remove any undissolved particles.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Extensively wash the slides in PBS or your preferred washing buffer until no more color is seen leaching from the sections.
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Advanced Technique: Spectral Unmixing
For complex samples where autofluorescence cannot be completely eliminated, spectral unmixing is a powerful computational technique.[8][9] This method requires a spectral microscope that can capture the emission spectrum of your sample at each pixel.
The principle of spectral unmixing involves:
-
Acquiring a Reference Spectrum: An image of an unstained sample is taken to capture the unique spectral signature of the autofluorescence.
-
Acquiring Experimental Data: Your fully stained sample is then imaged across a range of emission wavelengths.
-
Computational Separation: Software algorithms then use the autofluorescence reference spectrum to mathematically subtract the autofluorescence contribution from the total fluorescence signal in your experimental sample, isolating the true signal from your far-red dyes.[8][9][10]
Visualizing Workflows and Concepts
Caption: A workflow for troubleshooting and minimizing autofluorescence.
Caption: The principle of spectral unmixing for autofluorescence correction.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. southernbiotech.com [southernbiotech.com]
- 5. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. beckman.com [beckman.com]
Technical Support Center: CY5.5 Dimethyl Spectral Bleed-Through Correction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during multiplex fluorescence experiments involving CY5.5 Dimethyl, with a specific focus on correcting for spectral bleed-through.
Frequently Asked Questions (FAQs)
Q1: What is spectral bleed-through and why is it a problem with this compound?
A1: Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission from one fluorophore is detected in the channel designated for another.[1] This is a common issue in multicolor fluorescence microscopy due to the broad emission spectra of many fluorophores.[1] this compound, a far-red fluorescent dye, has an emission spectrum that can partially overlap with the detection channels of other fluorophores, particularly those in the far-red and near-infrared range. This can lead to false-positive signals, inaccurate colocalization analysis, and compromised quantitative data.
Q2: How can I identify if I have a this compound spectral bleed-through issue in my experiment?
A2: The most reliable way to identify spectral bleed-through is by preparing and imaging single-color control samples.[2] These are samples stained with only one fluorophore (e.g., only this compound) but imaged using all the filter sets or detection channels in your multicolor experiment. If you observe a signal in a channel other than the one designated for this compound, you are experiencing spectral bleed-through. For example, if you see a signal in the Alexa Fluor 647 channel when imaging a sample stained only with a this compound conjugate, that signal is bleed-through.
Q3: Which fluorophores are most likely to experience spectral bleed-through from this compound?
A3: Fluorophores with emission spectra that are spectrally close to this compound are most susceptible to bleed-through. Commonly used fluorophores that may have significant spectral overlap with this compound include Alexa Fluor 647, Allophycocyanin (APC), and other cyanine (B1664457) dyes like Cy5.[3][4] Conversely, this compound can also cause bleed-through into the channels of longer wavelength dyes like Alexa Fluor 750.
Troubleshooting Guide
Problem: I am observing a false-positive signal in my Alexa Fluor 647 channel that seems to correlate with my this compound signal.
Solution: This is a classic sign of spectral bleed-through from this compound into the Alexa Fluor 647 channel. Here are the steps to troubleshoot and correct this issue:
1. Sequential Imaging: If your microscope allows, acquire images for each channel sequentially rather than simultaneously. By exciting and detecting one fluorophore at a time, you can often minimize bleed-through.
2. Optimize Filter Sets: Ensure your emission filters are as narrow as possible while still capturing a sufficient signal from your target fluorophore. A narrower bandpass filter for the Alexa Fluor 647 channel can help to exclude the tail end of the this compound emission spectrum.
3. Prepare Single-Color Controls: As mentioned in the FAQs, single-color controls are essential for diagnosing and correcting bleed-through. Prepare a sample stained only with your this compound conjugate and another stained only with your Alexa Fluor 647 conjugate.
4. Quantitative Analysis of Bleed-Through: Image your single-color controls using the same acquisition settings as your multicolor experiment. Use image analysis software (e.g., ImageJ/Fiji) to quantify the amount of bleed-through. This is often expressed as a bleed-through coefficient or percentage.
5. Computational Correction (Spectral Unmixing or Compensation): Once you have quantified the bleed-through, you can use computational methods to correct your multicolor images.
-
Linear Unmixing: This technique is available on many modern confocal microscopes and in software packages like ImageJ/Fiji. It uses the emission spectra of the individual fluorophores (obtained from your single-color controls) to mathematically separate the mixed signals in your multicolor image.[3][5]
-
Bleed-Through Correction (Subtraction): A simpler method is to calculate a bleed-through coefficient and subtract the contaminating signal. The basic formula is: Corrected Image = Raw Image (Channel A) - (Bleed-through Coefficient * Raw Image (Channel B))
Experimental Protocols
Protocol 1: Determining the Bleed-Through Coefficient
This protocol describes how to calculate the percentage of signal from this compound that bleeds into the Alexa Fluor 647 channel.
Methodology:
-
Prepare Single-Color Control Slides:
-
Slide 1: Stain your sample with only the this compound conjugate.
-
Slide 2: Stain your sample with only the Alexa Fluor 647 conjugate.
-
Slide 3: Prepare an unstained sample to measure autofluorescence.
-
-
Image Acquisition:
-
Using a confocal microscope, set up the acquisition parameters (laser power, detector gain, pinhole size) for your multicolor experiment using your dually stained sample.
-
Crucially, use these exact same settings to acquire images of your single-color control slides.
-
For the this compound control slide, acquire an image in both the this compound channel and the Alexa Fluor 647 channel.
-
-
Image Analysis (using ImageJ/Fiji):
-
Open the images of the this compound control.
-
Define a region of interest (ROI) around the stained structures.
-
Measure the mean fluorescence intensity within the ROI in both the this compound channel (ICy5.5) and the Alexa Fluor 647 channel (Ibleed-through).
-
Calculate the bleed-through coefficient (BTC) as follows: BTC = I_bleed-through / I_Cy5.5
-
The percentage of bleed-through is BTC * 100.
-
Data Presentation:
| Fluorophore Combination | Bleed-through Source | Bleed-through Destination Channel | Estimated Bleed-Through Coefficient (BTC) |
| This compound & Alexa Fluor 647 | This compound | Alexa Fluor 647 | Value to be determined experimentally |
| This compound & APC | This compound | APC | Value to be determined experimentally |
| Alexa Fluor 750 & this compound | Alexa Fluor 750 | This compound | Value to be determined experimentally |
Note: The actual bleed-through coefficients are highly dependent on the specific microscope hardware (filters, detectors) and acquisition settings. The values in this table must be determined empirically for your experimental setup.
Protocol 2: Step-by-Step Spectral Unmixing in Zeiss ZEN Software
This protocol provides a general workflow for performing linear spectral unmixing using the Zeiss ZEN software, a common platform for confocal microscopy.
Methodology:
-
Acquire a Lambda Stack:
-
For your multicolor sample, instead of a standard multi-channel image, acquire a "Lambda Stack." This captures the fluorescence emission across a range of wavelengths for each pixel in the image.
-
-
Acquire Reference Spectra from Single-Color Controls:
-
For each of your single-color control samples, acquire a Lambda Stack using the same settings as your experimental sample.
-
-
Open the Spectral Unmixing Module:
-
In the ZEN software, with your experimental Lambda Stack open, navigate to the "Processing" tab and select "Spectral Unmixing."
-
-
Define Reference Spectra:
-
In the Spectral Unmixing window, you will need to provide the emission spectrum for each fluorophore in your sample.
-
You can do this by opening the Lambda Stack from a single-color control and using the software to automatically or manually select the characteristic spectrum for that fluorophore.
-
Repeat this for all fluorophores present in your multicolor sample. It is also advisable to define a reference spectrum for autofluorescence from your unstained control.
-
-
Perform Linear Unmixing:
-
Once all reference spectra are defined, apply the unmixing algorithm to your experimental Lambda Stack. The software will calculate the contribution of each fluorophore to the signal in every pixel and generate a new set of images, with each image representing the signal from a single fluorophore, free from spectral bleed-through.[6]
-
Visualization of Key Workflows
Caption: Workflow for identifying and correcting spectral bleed-through.
Caption: Step-by-step process for spectral unmixing.
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. "Bleed-Through Correction Analysis for Localization Microscopy " by Dahan Kim [digitalcommons.library.umaine.edu]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
common mistakes to avoid with CY5.5 Dimethyl
Welcome to the technical support center for CY5.5 Dimethyl. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting information and answers to frequently asked questions to help you avoid common mistakes and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a non-reactive, non-sulfonated near-infrared (NIR) fluorescent dye.[1][2] Because it lacks a reactive functional group, it cannot be used to covalently label biomolecules like proteins or antibodies.[1][3] Its primary applications are as a non-reactive fluorophore for experimental controls and for instrument calibration.[1][4]
Q2: What are the main applications of this compound? A2: The intended applications for this compound include:
-
Instrument Calibration: To generate standard curves and calibrate fluorescence plate readers, microscopes, or other fluorescence-based instruments.[4][5]
-
Negative Control: To be used in experiments as a non-binding, fluorescent control to assess non-specific uptake or background fluorescence.[2]
-
Technical Applications: For use in various technical applications where a free, non-reactive fluorophore is required.[2]
Q3: How should I store and handle this compound? A3: this compound powder should be stored at -20°C, protected from light and moisture.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For stock solutions, dissolve the dye in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C in the dark.[3]
Q4: What is the solubility of this compound? A4: this compound is a non-sulfonated dye with good solubility in organic solvents like DMSO and DMF, but it has limited solubility in aqueous solutions.[1] To get it into an aqueous buffer, it may be necessary to first dissolve it in a small amount of an organic co-solvent.[4]
Photophysical & Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~684 nm | [1] |
| Emission Maximum (λem) | ~710 nm | [1] |
| Molar Extinction Coefficient | ~198,000 M⁻¹cm⁻¹ in Methanol | [1] |
| Fluorescence Quantum Yield | ~0.2 in Methanol | [1] |
| Molecular Weight | ~519.1 g/mol | [1] |
| Reactivity | Non-reactive; no functional group for conjugation | [1][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF); limited in water | [1] |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: I tried to label my antibody with this compound, but I see no signal.
Q: Why is there no fluorescence signal after my conjugation reaction and purification?
A: This is the most common mistake when working with this compound. This dye is non-reactive and does not have a functional group (like an NHS ester or maleimide) to form a stable, covalent bond with your protein or antibody.[1][3] During purification (e.g., dialysis or column chromatography), any non-covalently associated dye will be washed away, leaving you with unlabeled biomolecules.
Solution:
-
Select the Correct Dye: For labeling primary amines (e.g., on lysine (B10760008) residues of an antibody), you must use an amine-reactive version of the dye, such as Cy5.5 NHS Ester .[6][7]
-
Verify Your Reagent: Always check the certificate of analysis or product datasheet to confirm the reactivity of your fluorescent dye before starting a conjugation experiment.
Below is a diagram to help you choose the correct type of dye for your experiment.
Problem 2: My fluorescence signal is weak or non-existent when using this compound for calibration.
Q: I'm using this compound to create a standard curve, but my signal is very low. What could be wrong?
A: Weak signal during calibration can stem from several factors related to dye handling and instrument settings.
| Potential Cause | Solution |
| Incorrect Solvent | This compound has poor aqueous solubility.[1] Ensure the dye is fully dissolved in a compatible organic solvent (e.g., DMSO) before preparing your dilution series in an aqueous buffer. Any precipitate will lead to inaccurate concentrations and low signal. |
| Dye Degradation | Cyanine dyes can be sensitive to light (photobleaching) and repeated freeze-thaw cycles.[3] Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution. Protect all dye solutions from light. |
| Incorrect Instrument Settings | Verify that the excitation and emission filters/monochromators on your instrument are set correctly for CY5.5 (Ex: ~684 nm, Em: ~710 nm).[1] Also, ensure the detector gain/sensitivity is set appropriately. |
| Low Dye Concentration | The concentrations used in your dilution series may be too low for your instrument's detection limits. Try preparing a higher concentration range for your standard curve.[8] |
| Quenching | High concentrations of the dye can lead to self-quenching, where dye molecules interact and reduce overall fluorescence. If you see a decrease in signal at very high concentrations, this may be the cause. Ensure your dilution series covers a range where fluorescence is linear with concentration. |
Below is a troubleshooting workflow for weak or no signal.
Problem 3: I'm observing high background fluorescence in my experiment.
Q: When using this compound as a control, I see high, non-specific background signal. Why?
A: High background can be caused by several factors, even with a non-reactive dye.
| Potential Cause | Solution |
| Excess Dye Concentration | Using too high a concentration of the free dye can lead to non-specific binding or high background signal in the media/buffer.[9] Titrate the dye concentration to find the lowest amount that gives a detectable signal for your control purposes. |
| Inadequate Washing | If used as a control in cell-based assays, insufficient washing can leave residual free dye in the well, leading to high background. Increase the number and duration of wash steps.[9] |
| Dye Aggregation | Due to its limited aqueous solubility, this compound can form aggregates in buffer, which can stick non-specifically to surfaces or cells. Ensure the dye is well-solubilized, and consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to your buffer to reduce aggregation. |
| Sample Autofluorescence | Some biological samples have endogenous molecules that fluoresce in the same spectral range.[9] Always image an unstained control sample (with no dye added) using the same instrument settings to determine the level of autofluorescence. |
Experimental Protocols
Protocol 1: Instrument Calibration with this compound
This protocol describes how to create a standard curve to calibrate a fluorescence plate reader.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, clear-bottom 96-well plate
-
Calibrated pipettes
-
Fluorescence plate reader with appropriate filters for Cy5.5
2. Methodology:
-
Step 1: Prepare a 1 mM Stock Solution
-
Briefly centrifuge the vial of this compound to collect the powder at the bottom.
-
Allow the vial to warm to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution (e.g., for 1 mg of dye with MW ~519.1, add ~1.926 mL of DMSO).
-
Vortex thoroughly until the dye is completely dissolved. Store this stock in single-use aliquots at -20°C, protected from light.
-
-
Step 2: Prepare a Dilution Series
-
Perform serial dilutions of the 1 mM stock solution in PBS to create a range of standards. A recommended range is from 1 µM to 10 nM.
-
Prepare a "blank" sample containing only PBS.
-
Example Dilution Scheme:
-
1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 25 nM, 10 nM, and 0 nM (Blank).
-
-
-
Step 3: Plate Loading and Measurement
-
Pipette at least three replicates of each standard concentration and the blank into the wells of the 96-well plate (e.g., 100 µL per well).
-
Set the plate reader to the appropriate excitation (~684 nm) and emission (~710 nm) wavelengths.
-
Set the detector gain to a level that keeps the highest concentration standard within the linear range of the instrument (not saturated).
-
Measure the fluorescence intensity for all wells.
-
-
Step 4: Data Analysis
-
Subtract the average fluorescence of the blank replicates from the fluorescence reading of each standard.
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the known this compound concentration (X-axis).
-
Perform a linear regression to generate a standard curve and determine the R² value (which should be >0.99 for a good curve). This curve can now be used to determine the equivalent CY5.5 concentration of unknown samples.
-
Protocol 2: Conceptual Workflow for Antibody Labeling (Using the Correct, Reactive Dye)
This protocol is provided for informational purposes to illustrate the correct procedure that should be followed with a reactive dye like Cy5.5 NHS Ester , highlighting why this compound is unsuitable.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Cy5 dimethyl, 54268-70-1 | BroadPharm [broadpharm.com]
- 5. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 6. vectorlabs.com [vectorlabs.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: CY5.5 Dimethyl vs. Alexa Fluor 647 for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success. In the far-red spectrum, both CY5.5 Dimethyl and Alexa Fluor 647 are prominent choices, yet they exhibit key differences in their photophysical and performance characteristics. This guide provides an objective, data-driven comparison to inform the selection of the optimal fluorophore for your specific research needs.
This in-depth analysis delves into the spectral properties, photostability, and relative brightness of this compound and Alexa Fluor 647. While this compound serves as a valuable non-reactive control, Alexa Fluor 647, a member of the renowned Alexa Fluor family, is engineered for superior performance in demanding applications such as super-resolution microscopy and quantitative imaging.
At a Glance: Key Performance Indicators
| Property | This compound | Alexa Fluor 647 | Advantage |
| Excitation Max (nm) | ~684 | ~650 | Application Dependent |
| Emission Max (nm) | ~710 | ~665 | Application Dependent |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~198,000 | ~239,000 | Alexa Fluor 647 |
| Quantum Yield | ~0.20 | ~0.33 | Alexa Fluor 647 |
| Brightness (Ext. Coeff. x QY) | ~39,600 | ~78,870 | Alexa Fluor 647 |
| Photostability | Moderate | High | Alexa Fluor 647 |
| pH Sensitivity | More Sensitive | Insensitive | Alexa Fluor 647 |
| Common Applications | Non-reactive control, calibration | Immunofluorescence, super-resolution microscopy, flow cytometry | Alexa Fluor 647 (broader) |
Spectral Properties: A Detailed Look
The spectral characteristics of a fluorophore dictate its suitability for specific instrumentation and multiplexing capabilities.
| Parameter | This compound | Alexa Fluor 647 |
| Excitation Maximum (nm) | 684[1] | 650[2] |
| Emission Maximum (nm) | 710[1] | 665[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 198,000[1] | 239,000[3] |
| Quantum Yield (Φ) | 0.20[1][4] | 0.33[1][2][5] |
Key Insights:
-
Alexa Fluor 647 exhibits a significantly higher molar extinction coefficient and quantum yield, resulting in a substantially brighter fluorescent probe.[1][2][3]
-
The distinct spectral profiles of this compound and Alexa Fluor 647 allow for their potential use in multi-color imaging experiments with appropriate filter sets.
Performance in Application: Brightness and Photostability
In practical applications, the brightness and photostability of a fluorophore are paramount for generating high-quality, reproducible data.
Brightness:
The brightness of a fluorophore is the product of its molar extinction coefficient and its quantum yield.
-
Alexa Fluor 647 is demonstrably brighter than this compound. This intrinsic brightness allows for the detection of low-abundance targets and can lead to improved signal-to-noise ratios in imaging and flow cytometry experiments.
-
Studies comparing Alexa Fluor 647 to the closely related Cy5 dye have shown that Alexa Fluor 647 conjugates are significantly more fluorescent, especially at higher degrees of labeling. This is attributed to reduced self-quenching, a phenomenon where dye molecules in close proximity can diminish each other's fluorescence.
Photostability:
Photostability, the resistance of a dye to photodegradation upon exposure to excitation light, is crucial for quantitative and time-lapse imaging.
-
Alexa Fluor 647 is renowned for its exceptional photostability.[2] Comparative studies have consistently shown that Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[6] This allows for longer exposure times and the acquisition of more robust datasets, particularly in demanding applications like super-resolution microscopy.
Experimental Protocols
To facilitate the independent verification of these performance characteristics, detailed experimental protocols for key assays are provided below.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (e.g., this compound) relative to a standard of known quantum yield (e.g., Alexa Fluor 647).
Materials:
-
Fluorophore of interest (e.g., this compound)
-
Reference standard with known quantum yield (e.g., Alexa Fluor 647)
-
High-purity solvent (e.g., phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorescence spectrometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.
-
Plot Data: For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample / η_ref)²
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_sample and m_ref are the slopes of the linear fits for the sample and reference standard plots, respectively.
-
η_sample and η_ref are the refractive indices of the sample and reference solutions (if different).
-
Protocol 2: Assessment of Photostability
This protocol describes a method for comparing the photostability of two fluorophores using time-lapse fluorescence microscopy.
Materials:
-
Fluorophore-conjugated antibodies or samples (e.g., secondary antibodies conjugated to CY5.5 or Alexa Fluor 647)
-
Fixed and permeabilized cells or tissue sections
-
Fluorescence microscope with a suitable laser line and filter sets
-
Antifade mounting medium (optional, for comparing intrinsic photostability, omit this)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare slides with cells or tissues stained with the fluorophores to be compared. Ensure identical staining conditions for both fluorophores. Mount the samples.
-
Microscope Setup:
-
Select an appropriate objective and field of view.
-
Set the excitation laser to the same power for both fluorophores.
-
Use the appropriate filter sets for each fluorophore.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation laser.
-
Acquire a series of images at regular time intervals (e.g., every 10 seconds) for a total duration sufficient to observe significant photobleaching.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within the fluorescently labeled structures for each time series.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores. The fluorophore with the slower decay in fluorescence intensity is more photostable.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps.
Caption: Workflow for determining relative fluorescence quantum yield.
Caption: Workflow for assessing and comparing fluorophore photostability.
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 647 hinges on the specific experimental requirements.
-
This compound is a suitable choice for applications where a non-reactive fluorophore in the far-red spectrum is needed for system calibration or as a negative control. Its moderate brightness and photostability are sufficient for these purposes.
-
Alexa Fluor 647 is the superior choice for most imaging and detection applications. Its exceptional brightness, high photostability, and pH insensitivity make it the gold standard for experiments demanding high sensitivity, quantitative accuracy, and prolonged imaging sessions, such as in immunofluorescence, flow cytometry, and super-resolution microscopy.
For researchers aiming to achieve the highest quality data with minimal signal degradation, the investment in Alexa Fluor 647 is well-justified by its robust and reliable performance.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CY5.5 Dimethyl and Other Near-Infrared Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of biomedical imaging, the selection of an appropriate fluorescent probe is paramount for achieving high-quality, reproducible data. Near-infrared (NIR) cyanine (B1664457) dyes have become indispensable tools for a wide range of applications, from in vitro cellular analysis to in vivo animal imaging, owing to their deep tissue penetration and low autofluorescence. This guide provides an objective comparison of CY5.5 Dimethyl with other commonly used cyanine dyes in the same spectral region: Cy5, Alexa Fluor 680, and IRDye 680RD. The following sections present a detailed analysis of their photophysical properties, stability, and performance in imaging applications, supported by experimental data and methodologies.
Introduction to Cyanine Dyes
Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of methine groups connecting two nitrogen-containing heterocyclic nuclei.[1][2] The length of this polymethine bridge is a key determinant of the dye's absorption and emission wavelengths.[3][4] The fluorescence mechanism involves the excitation of a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The subsequent relaxation of the electron back to the HOMO results in the emission of a photon. A prominent non-radiative decay pathway for cyanine dyes is trans-cis photoisomerization of the polymethine chain, which can reduce the quantum yield.[5]
The "Dimethyl" in this compound likely refers to dimethyl substitutions on the indolenine rings of the cyanine core structure. This modification can influence the dye's solubility and photophysical properties. This compound is a non-sulfonated dye, making it soluble in organic solvents.[6]
Photophysical Properties
The performance of a fluorescent dye is fundamentally determined by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| This compound (proxy: Cy5 dimethyl) | 646 | 662 | 250,000 | 0.20 | 50,000 |
| Cy5 | 649 | 666 | 250,000[7] | 0.27[5] | 67,500 |
| Alexa Fluor 680 | 679 | 702 | 183,000[8] | 0.36[9] | 65,880 |
| IRDye 680RD | 680[10] | 694[10] | ~180,000 (estimated) | N/A | N/A |
Note: Data for different dyes are compiled from various sources and may not have been measured under identical conditions. The data for this compound is based on a closely related or identical compound, "Cy5 dimethyl".[11] The extinction coefficient for IRDye 680RD is an estimation based on data for similar dyes.
Stability
The stability of a fluorescent dye, particularly its resistance to photobleaching, is a critical factor for applications requiring prolonged or intense light exposure, such as time-lapse microscopy and in vivo imaging.
Photostability:
Chemical Stability:
The chemical environment, including solvent and pH, can influence the stability and performance of cyanine dyes. Non-sulfonated dyes like this compound have good solubility in organic solvents but limited aqueous solubility.[6] For applications in aqueous buffers, sulfonated cyanine dyes are often preferred to prevent aggregation.[1]
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a reference standard with a known quantum yield and spectral properties similar to the test dye.
-
Solution Preparation: Prepare a series of dilutions for both the test dye and the reference standard in the same solvent.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The quantum yield of the test dye (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Photostability Assay
This protocol outlines a method for comparing the photostability of different fluorescent dyes.
Protocol:
-
Sample Preparation: Prepare solutions of the dyes to be compared at the same concentration in the same buffer or solvent.
-
Microscope Setup: Use a fluorescence microscope with a stable light source and appropriate filter sets for the dyes being tested.
-
Image Acquisition:
-
Acquire an initial image (t=0) to establish the starting fluorescence intensity.
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each time point.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability.
-
In Vitro and In Vivo Performance
The ultimate test of a fluorescent dye's utility is its performance in biological applications.
In Vitro Imaging:
For live-cell imaging, factors such as cell permeability, cytotoxicity, and signal-to-noise ratio are crucial. CY5.5 has been successfully used for in vitro cell imaging, including the differentiation of cancerous and normal cells and subcellular localization studies.[15] When choosing a dye for live-cell imaging, it is important to consider potential phototoxicity, especially with prolonged exposure to excitation light.[16]
In Vivo Imaging:
In vivo imaging in small animals benefits from dyes that emit in the NIR window (700-900 nm), where light scattering and absorption by tissues are minimized.[17] Cy5.5 is a commonly used dye for in vivo imaging applications.[18][19] However, studies comparing Cy5.5 with longer-wavelength dyes like IRDye 800CW have shown that the latter can provide a better tumor-to-background ratio due to reduced background autofluorescence at longer wavelengths.[2][20] The choice of dye for in vivo imaging should consider the specific application, target depth, and the imaging system's capabilities.
Conclusion
This compound is a valuable near-infrared cyanine dye with strong fluorescence, making it suitable for a variety of bio-imaging applications. Its performance is comparable to the well-established Cy5. For applications demanding the highest photostability and brightness of conjugates, Alexa Fluor 680 presents a superior alternative. For in vivo imaging where maximizing tissue penetration and minimizing background are critical, longer-wavelength dyes such as IRDye 800CW may offer advantages over dyes in the Cy5.5 spectral range. The optimal choice of a fluorescent dye ultimately depends on the specific requirements of the experiment, including the imaging modality, the biological system under investigation, and the need for photostability and brightness. Researchers should carefully consider the trade-offs between the photophysical properties, stability, and cost of these dyes to select the most appropriate probe for their studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. What are cyanine dyes? | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 8. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 10. IRDye® 680RD, NHS ester Supplier | CAS 1373919-87-9 | Tocris Bioscience [tocris.com]
- 11. Photoswitching Mechanism of Cyanine Dyes [escholarship.org]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of photostabilized asymmetrical cyanine dyes for in vivo photoacoustic imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. luminicell.com [luminicell.com]
- 18. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 19. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Photostability: CY5.5 Dimethyl vs. Cy5
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of a robust fluorescent dye is paramount. Photostability, the ability of a fluorophore to resist light-induced degradation (photobleaching), is a critical factor that directly impacts the quality and reliability of experimental data, especially in applications requiring prolonged or intense light exposure. This guide provides a comprehensive comparison of the photostability of two popular cyanine (B1664457) dyes: CY5.5 Dimethyl and Cy5.
Executive Summary
Both Cy5 and CY5.5 are far-red fluorescent dyes widely used for labeling biomolecules. While both are susceptible to photobleaching, their structural differences can influence their photostability. Direct, quantitative, side-by-side comparisons of "this compound" and Cy5 under identical conditions are not extensively documented in publicly available literature. However, by compiling and analyzing available data on Cy5 and closely related Cy5.5 derivatives, we can provide a comparative overview. Generally, modifications to the cyanine core structure, such as those in the Cy5.5 family, are often designed to enhance photostability and brightness.
Quantitative Photostability Comparison
Summarizing the available data, the following table provides a comparative overview of the key photophysical properties of Cy5 and a representative Cy5.5 derivative. It is important to note that photostability can be highly dependent on the experimental conditions, including the local chemical environment, excitation intensity, and the presence of antifade reagents.
| Property | Cy5 | CY5.5 (representative data for Cy5.5-H) |
| Excitation Maximum (nm) | ~649 | ~673 |
| Emission Maximum (nm) | ~666 | ~694 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 |
| Fluorescence Quantum Yield | ~0.20 | ~0.23 |
| Relative Photostability | Moderate | Generally considered to be more photostable than Cy5. For example, under continuous laser irradiation, Cy5.5 derivatives have shown slower rates of absorbance decay compared to the parent Cy5 structure under similar conditions.[1] |
Note: The data for CY5.5 is based on published results for Cy5.5-H, a closely related derivative. The exact photostability of "this compound" may vary.
Experimental Protocols
To empirically determine and compare the photostability of fluorescent dyes like this compound and Cy5, a standardized experimental protocol is crucial.
Protocol for Measuring Photobleaching Rate
This protocol outlines a common method for quantifying the photobleaching rate of fluorescent dyes in a microscopy setup.
1. Sample Preparation:
- Prepare solutions of this compound and Cy5 at the same concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
- Alternatively, for biological samples, label the target biomolecule (e.g., antibody, protein) with each dye according to the manufacturer's protocol, ensuring a similar degree of labeling.
- Immobilize the dye solution or labeled sample on a glass coverslip.
2. Microscope Setup:
- Use a fluorescence microscope equipped with a stable laser source corresponding to the excitation maximum of the dyes (e.g., 633 nm or 647 nm for Cy5, and a corresponding laser for CY5.5).
- Ensure the laser power is constant and set to a level relevant for the intended application.
- Use appropriate filter sets for each dye to collect the emitted fluorescence.
- Set the detector (e.g., PMT, camera) gain and offset to be identical for both dyes and avoid saturation.
3. Image Acquisition:
- Acquire a time-lapse series of images of the same field of view for each sample.
- Use a constant exposure time and frame rate throughout the experiment.
- Continue imaging until the fluorescence intensity has significantly decreased (e.g., by 50% or more).
4. Data Analysis:
- Measure the mean fluorescence intensity of a region of interest (ROI) for each frame in the time-lapse series.
- Subtract the background fluorescence from a region without the sample for each frame.
- Normalize the background-corrected fluorescence intensity of each frame to the initial intensity (at time = 0).
- Plot the normalized fluorescence intensity as a function of time.
- Fit the resulting decay curve to a single or double exponential function to determine the photobleaching half-life (t₁⸝₂) or the photobleaching rate constant (k). The half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizing the Photobleaching Process
The following diagrams illustrate the general mechanism of cyanine dye photobleaching and a typical experimental workflow for its measurement.
Caption: General mechanism of cyanine dye photobleaching.
Caption: Experimental workflow for photostability comparison.
Factors Influencing Photostability
Several factors can influence the photostability of cyanine dyes:
-
Excitation Light Intensity: Higher light intensity leads to a faster rate of photobleaching.[2]
-
Molecular Oxygen: The presence of molecular oxygen is a key contributor to photobleaching, as it can interact with the excited triplet state of the dye to form reactive oxygen species (ROS) that chemically damage the fluorophore.[3]
-
Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the buffer can significantly impact photostability.
-
Antifade Reagents: The addition of commercially available antifade reagents to the mounting medium can significantly reduce photobleaching by scavenging ROS.
Conclusion
The choice between this compound and Cy5 for a specific application will depend on the experimental requirements for photostability and brightness. While direct comparative data for "this compound" is limited, the available information on related Cy5.5 derivatives suggests they may offer enhanced photostability compared to Cy5. For critical applications, it is highly recommended to perform a direct comparison of the photostability of the specific dye lots under the intended experimental conditions using a standardized protocol as outlined in this guide. This empirical approach will provide the most accurate assessment of their relative performance and ensure the selection of the optimal fluorophore for generating high-quality, reproducible data.
References
A Researcher's Guide to the Quantitative Validation of CY5.5 Dimethyl for Fluorescent Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, the meticulous selection of a fluorophore is critical for achieving sensitive, reliable, and reproducible results. This guide provides an objective comparison of CY5.5 Dimethyl, a non-sulfonated, far-red fluorescent dye, with its high-performance alternative, Alexa Fluor 680. The presented data, supported by detailed experimental protocols, is intended to empower researchers to make informed decisions for their quantitative fluorescence studies.
This compound is a member of the cyanine (B1664457) dye family, recognized for its bright fluorescence in the far-red spectrum and good solubility in organic solvents.[1] It is often utilized as a non-reactive fluorophore for control experiments and instrument calibration. This guide will delve into its quantitative performance attributes, offering a direct comparison with Alexa Fluor 680, a spectrally similar dye known for its brightness and photostability.
Performance Comparison of Far-Red Fluorescent Dyes
The overall efficacy of a fluorophore in quantitative applications hinges on several key photophysical parameters. These include its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The following tables summarize the key performance metrics for this compound and its competitor, Alexa Fluor 680.
| Property | This compound | Alexa Fluor 680 |
| Excitation Maximum (nm) | ~675 | 679 |
| Emission Maximum (nm) | ~694 | 702 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~209,000 | ~184,000 |
| Fluorescence Quantum Yield | ~0.2 | 0.36 |
Table 1: Spectral and Photophysical Properties. These fundamental properties are crucial for determining the potential brightness and signal strength of a fluorophore. While this compound exhibits a higher molar extinction coefficient, Alexa Fluor 680 has a significantly higher quantum yield, suggesting it may produce a brighter signal upon excitation.
| Performance Metric | CY5.5 | Alexa Fluor 680 |
| Photostability | Less photostable than Alexa Fluor counterparts | Significantly more photostable |
| Brightness of Conjugates | Prone to self-quenching at high degrees of labeling | Less self-quenching, leading to brighter protein conjugates |
| Signal-to-Noise Ratio (in imaging) | Good, benefits from far-red emission | Generally higher due to increased brightness and photostability |
Table 2: Comparative Performance in Application. This table provides a qualitative comparison based on studies of the broader Cy dye family against Alexa Fluor dyes.[2][3] The superior photostability and reduced self-quenching of Alexa Fluor dyes often translate to brighter and more stable signals in imaging applications.
Experimental Protocols for Quantitative Validation
To ensure a standardized and reproducible comparison of fluorescent dyes, the following detailed experimental protocols are provided. These methodologies allow for the direct assessment of key performance indicators.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a reference standard with a well-characterized quantum yield and similar spectral properties to the dye under investigation (e.g., Cresyl Violet for the far-red region).
-
Solvent Selection: Dissolve both the test dye and the reference standard in the same high-purity solvent (e.g., ethanol (B145695) or phosphate-buffered saline).
-
Absorbance Matching: Prepare a series of dilutions for both the test dye and the reference standard. Measure the absorbance spectra for each dilution using a UV-Vis spectrophotometer. Create a plot of absorbance versus concentration to ensure linearity (adherence to the Beer-Lambert law). For the quantum yield calculation, use solutions with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the test dye and the reference standard solutions using a spectrofluorometer. Use the same excitation wavelength and instrument settings for both.
-
Calculation: The quantum yield of the test dye (Φ_sample) is calculated using the following formula:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (if different).
-
Assessment of Photostability
Photostability is a critical parameter for applications requiring prolonged or repeated exposure to light, such as time-lapse microscopy.
Methodology:
-
Sample Preparation: Prepare solutions of the fluorescent dyes to be compared at the same concentration in a suitable solvent.
-
Mounting: Place a small droplet of each solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip to prevent evaporation.
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable laser line for excitation and a sensitive detector (e.g., a PMT or sCMOS camera).
-
Image Acquisition:
-
Define a region of interest (ROI) for each sample.
-
Acquire an initial image (time = 0) using a fixed excitation power and exposure time.
-
Continuously expose the samples to the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image at each time point.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the dye.
-
Comparison of Signal-to-Noise Ratio in Cellular Imaging
This protocol allows for the direct comparison of the signal-to-noise ratio (S/N) of different fluorescent dyes in a biological context.
Methodology:
-
Cell Culture and Labeling: Culture cells on coverslips. For non-reactive dyes like this compound, they can be used to assess background staining or cellular uptake. For a more direct comparison with antibody conjugates of Alexa Fluor 680, a similar non-conjugated Alexa Fluor 680 dye should be used. Incubate the cells with the fluorescent dyes at the same concentration for a defined period.
-
Cell Fixation and Mounting: Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde). Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image Acquisition: Acquire images using a fluorescence microscope with identical settings (excitation power, exposure time, detector gain) for each dye.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the specifically stained structures or cells (Signal).
-
Measure the mean fluorescence intensity of a background region devoid of cells or specific staining (Noise).
-
Calculate the signal-to-noise ratio (S/N) for each dye using the formula: S/N = Signal / Noise.
-
Visualizing the Validation Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Experimental workflows for quantitative validation of fluorescent dyes.
Caption: Decision pathway for selecting a far-red fluorescent dye.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Overlap Analysis: A Comparison Guide for CY5.5 Dimethyl and GFP
For Researchers, Scientists, and Drug Development Professionals
When designing multicolor fluorescence experiments, understanding the spectral properties of chosen fluorophores is paramount to prevent data misinterpretation arising from spectral overlap. This guide provides a detailed comparison of the spectral characteristics of the far-red fluorescent dye CY5.5 Dimethyl and the commonly used Green Fluorescent Protein (GFP), offering insights for their simultaneous use in various research applications.
Spectroscopic Properties: this compound vs. GFP
A summary of the key spectroscopic properties of this compound and a common variant of Green Fluorescent Protein (Enhanced GFP or EGFP) is presented below. These parameters are crucial for determining the potential for spectral bleed-through, where the emission of one fluorophore is detected in the channel designated for another.
| Property | This compound | Green Fluorescent Protein (EGFP) |
| Excitation Maximum (λex) | ~675 - 683 nm[1][2][3] | ~488 nm[4][5] |
| Emission Maximum (λem) | ~694 - 703 nm[1][2][3] | ~509 nm[4][6] |
| Quantum Yield (QY) | ~0.2 - 0.3[7][8] | ~0.60 - 0.79[6] |
| Molar Extinction Coefficient (ε) | ~209,000 - 270,000 M⁻¹cm⁻¹[8][9] | ~55,000 M⁻¹cm⁻¹[6] |
| Stokes Shift | ~19 - 20 nm | ~21 nm |
Note: The spectral properties of this compound are assumed to be nearly identical to those of the well-characterized Cy5.5 dye. Different variants of GFP exist with varying spectral characteristics.[4] EGFP is a commonly used red-shifted variant with improved spectral properties for live-cell imaging.[10]
Analysis of Spectral Overlap
As indicated by their distinct excitation and emission spectra, the spectral overlap between this compound and GFP is minimal. GFP is optimally excited by blue light (around 488 nm) and emits in the green region of the spectrum (around 509 nm). In contrast, this compound is excited by far-red light (around 675-683 nm) and emits in the near-infrared region (around 694-703 nm).
This significant separation in their spectral profiles suggests that with the appropriate filter sets, simultaneous detection with minimal bleed-through is highly achievable. The emission of GFP will have negligible contribution to the signal detected in the far-red channel designated for this compound, and vice-versa.
Experimental Considerations and Protocols
To ensure accurate data acquisition in multicolor experiments involving this compound and GFP, careful experimental design and the use of proper controls are essential.
Experimental Workflow for Assessing Spectral Bleed-Through
The following workflow can be used to experimentally verify the degree of spectral overlap and set up appropriate compensation if necessary, particularly in sensitive applications like flow cytometry.
Detailed Methodologies
-
Preparation of Single-Stained Controls: Prepare separate samples expressing only GFP and labeled only with this compound. These controls are crucial for determining the emission spectrum of each fluorophore in your specific experimental setup.[11] An unstained control sample is also necessary to establish the baseline autofluorescence of your cells or tissue.[11]
-
Instrument Setup: Configure your fluorescence microscope or flow cytometer with the appropriate excitation sources and emission filters for both GFP and this compound.
-
For GFP: Use a 488 nm laser for excitation and a bandpass filter centered around 510-530 nm for emission.
-
For this compound: Use a laser line around 640 nm or 670 nm for excitation and a long-pass or bandpass filter appropriate for its emission above 690 nm.
-
-
Data Acquisition:
-
First, run the unstained sample to set the baseline fluorescence and adjust detector settings (e.g., voltages in flow cytometry).
-
Next, run each single-stained control to measure the amount of signal from that fluorophore that "spills over" into the other detector.[12][13]
-
Finally, acquire the data for your dual-stained experimental sample.
-
-
Compensation and Analysis: Use the data from the single-stained controls to perform spectral unmixing or compensation. This mathematical correction subtracts the spillover from each detector, ensuring that the final signal accurately represents the true fluorescence of each fluorophore.[14][15] Most modern imaging and flow cytometry software have built-in tools for automatic compensation.
Logical Relationship for Fluorophore Selection
The decision to use this compound and GFP in a multicolor experiment is primarily driven by their spectral separation. The following diagram illustrates the logical relationship for selecting these fluorophores.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 3. metabion.com [metabion.com]
- 4. agilent.com [agilent.com]
- 5. Excitation and Emission of Fluorescent Proteins [xepu.us]
- 6. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Fluorescent Proteins | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 13. a.storyblok.com [a.storyblok.com]
- 14. Flow Cytometry Experiment Process—Spectral versus Conventional | Thermo Fisher Scientific - US [thermofisher.com]
- 15. agilent.com [agilent.com]
A Comparative Guide to Far-Red Fluorescent Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity, accuracy, and reliability of fluorescence-based assays. Far-red fluorescent dyes, which emit in the 650-800 nm spectral region, are increasingly favored for applications in complex biological systems, including live-cell imaging, in vivo studies, and multiplexing experiments. Their primary advantage lies in the minimal overlap with cellular autofluorescence, which typically occurs in the blue to green spectral range, leading to significantly improved signal-to-noise ratios.[1] Furthermore, the longer wavelengths of far-red light experience less scattering and absorption by biological tissues, enabling deeper sample penetration.[1][2]
This guide provides a comparative analysis of the fluorescence quantum yield (ΦF) and spectral properties of commonly used far-red fluorescent dyes and proteins. The quantum yield, defined as the ratio of photons emitted to photons absorbed, is a direct measure of a fluorophore's fluorescence efficiency and a key determinant of its brightness.[3] All quantitative data are supported by detailed experimental protocols for their determination.
Quantitative Comparison of Far-Red Fluorophores
The performance of a fluorescent probe is fundamentally determined by its photophysical properties. The following tables summarize the quantum yields and spectral characteristics of a selection of commercially available far-red organic dyes and genetically encoded fluorescent proteins.
Table 1: Photophysical Properties of Common Far-Red Fluorescent Dyes
| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Solvent/Buffer |
| Cy5 | 649 | 667 | 0.27 | PBS |
| Alexa Fluor 647 | 650 | 671 | 0.33 | PBS |
| Alexa Fluor 660 | 663 | 691 | 0.37 | PBS (relative to AF647) |
| Alexa Fluor 680 | 679 | 702 | 0.36 | PBS (pH 7.2)[4][5] |
| Alexa Fluor 700 | 702 | 723 | 0.25 | PBS (pH 7.2)[6] |
| Alexa Fluor 750 | 749 | 775 | 0.12 | PBS (pH 7.2)[6][7] |
| ATTO 647N | 644 | 669 | 0.65 | PBS (pH 7.4) |
Table 2: Photophysical Properties of Far-Red Fluorescent Proteins
| Protein | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| mKate2 | 588 | 633 | 0.40[8] |
| mNeptune | 600 | 650 | 0.20[9] |
| mCardinal | 604 | 659 | Low (Brightness: 16.5) |
| TagRFP657 | 607 | 653 | 0.10 |
Understanding Fluorescence Emission
The process of fluorescence is governed by the electronic and vibrational energy states of a molecule, often visualized using a Jablonski diagram. Upon absorption of a photon, the fluorophore is elevated from its ground electronic state (S0) to an excited singlet state (S1). The molecule then rapidly relaxes to the lowest vibrational level of S1 through non-radiative processes. From this state, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways like internal conversion or intersystem crossing to a triplet state. The quantum yield quantifies the efficiency of the fluorescence emission pathway relative to all de-excitation pathways.
Experimental Protocols for Quantum Yield Determination
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process.[9] Its measurement is crucial for characterizing fluorescent materials. The two primary methods for determining ΦF are the comparative (or relative) method and the absolute method.
Comparative (Relative) Quantum Yield Measurement
This is the most widely used technique due to its simpler experimental setup. It involves comparing the fluorescence intensity of a test sample to a well-characterized standard with a known quantum yield. The accuracy of this method is highly dependent on the reliability of the standard's reported quantum yield value.
Methodology:
-
Standard Selection: A standard is chosen with absorption and emission properties similar to the test sample. For far-red dyes, standards like Rhodamine 101 are often used.
-
Sample Preparation: A series of dilutions for both the test sample and the standard are prepared in the same spectroscopic grade solvent. It is crucial to work within a concentration range where absorbance is linearly proportional to concentration (typically absorbance < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: The UV-Vis absorbance spectra of all solutions are recorded, and the absorbance at the chosen excitation wavelength is noted.
-
Fluorescence Measurement: The fluorescence emission spectra are recorded for all solutions under identical conditions (e.g., excitation wavelength, slit widths). A solvent blank is also measured and subtracted from each spectrum.
-
Data Analysis: The integrated fluorescence intensity (area under the emission curve) is calculated for each spectrum. A plot of integrated fluorescence intensity versus absorbance is created for both the test sample and the standard. The slopes (gradients) of these plots are determined by linear regression.
-
Calculation: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. This term becomes 1 if the same solvent is used for both.[9]
-
Absolute Quantum Yield Measurement
The absolute method directly measures the number of photons emitted and absorbed by the sample, thus avoiding reliance on reference standards. This technique typically requires an integrating sphere to capture all the light emitted by the sample in all directions.
Methodology:
-
Instrument Setup: A spectrofluorometer equipped with an integrating sphere is used.
-
Blank Measurement (Excitation Profile): A cuvette containing only the solvent is placed in the integrating sphere, and the spectrum of the excitation light is measured. This gives the integrated intensity of the excitation light (La).
-
Sample Measurement: The sample solution is placed in the integrating sphere, and the spectrum is recorded again. This measurement captures both the unabsorbed (scattered) excitation light and the emitted fluorescence. The integrated intensity of the unabsorbed excitation light is Lc, and the integrated fluorescence intensity of the sample is Ec.
-
Calculation: The absolute quantum yield (ΦF) is calculated as the ratio of the number of emitted photons to the number of absorbed photons:
ΦF = Ec / (La - Lc)
Where:
-
Ec is the integrated fluorescence intensity of the sample.
-
La is the integrated intensity of the excitation light from the blank measurement.
-
Lc is the integrated intensity of the unabsorbed excitation light from the sample measurement.
-
Conclusion
The choice of a far-red fluorescent dye should be guided by the specific requirements of the experiment. Dyes like ATTO 647N offer exceptionally high quantum yields, making them suitable for applications demanding maximum brightness. The Alexa Fluor series provides a range of photostable options across the far-red spectrum, though their quantum yields tend to decrease at longer wavelengths. Far-red fluorescent proteins, while generally having lower quantum yields than organic dyes, offer the significant advantage of being genetically encodable for targeted expression within living cells. By understanding the trade-offs between quantum yield, spectral properties, and application-specific needs, researchers can select the optimal fluorescent probe to achieve high-quality, reproducible data in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum [Alexa Fluor 660] | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Peak emission wavelength and fluorescence lifetime are coupled in far-red, GFP-like fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of CY5.5 Dimethyl: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescent dyes, ensuring the purity of these critical reagents is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of CY5.5 Dimethyl, a widely used cyanine (B1664457) dye, with its main alternatives, focusing on purity assessment methodologies and key performance metrics. This objective analysis, supported by experimental data and detailed protocols, aims to empower users to make informed decisions for their specific applications.
Understanding this compound and its Alternatives
This compound is a non-sulfonated, far-red fluorescent dye belonging to the cyanine family. It is characterized by its good solubility in organic solvents and is often employed as a non-reactive control or for instrument calibration. However, for applications requiring high sensitivity and photostability, several alternatives are available in the same spectral region. This guide focuses on a comparative analysis of this compound against three prominent competitors: Alexa Fluor 680, IRDye 680RD, and DyLight 680.
Comparative Performance Data
The selection of a fluorescent dye is often dictated by its photophysical properties, which directly impact experimental sensitivity and quality. The following table summarizes the key performance indicators for this compound and its alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~678 - 684[1][2] | ~695 - 710[1][2] | ~198,000 - 215,000[1][3] | ~0.2[1] |
| Alexa Fluor 680 | ~679 | ~702 | ~184,000 | ~0.36 |
| IRDye 680RD | ~680 | ~694 | Not readily available | Not readily available |
| DyLight 680 | ~692 | ~712 | ~140,000 | Not readily available |
Note: The exact values for excitation and emission maxima, molar extinction coefficient, and quantum yield can vary depending on the solvent, pH, and conjugation status of the dye.
Experimental Protocols for Purity Assessment
The purity of fluorescent dyes is typically assessed using a combination of chromatographic and spectroscopic techniques. Below are detailed methodologies for three key analytical methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the main dye component from impurities and degradation products based on differences in hydrophobicity.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the dye's maximum absorbance wavelength (e.g., ~680 nm) and a fluorescence detector with appropriate excitation and emission wavelengths.
-
Sample Preparation: Dissolve the dye in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL. Inject 10-20 µL onto the column.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the dye and to identify potential impurities. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common technique for the analysis of small molecules like fluorescent dyes.
Protocol:
-
Matrix Selection: A suitable matrix that absorbs at the laser wavelength and co-crystallizes with the analyte is chosen. Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Sample Preparation: Mix the dye solution (in a volatile solvent like acetonitrile or methanol) with the matrix solution in a 1:1 to 1:10 (analyte:matrix) ratio.
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals.
-
Analysis: Acquire the mass spectrum in either positive or negative ion mode, depending on the dye's chemical structure. The instrument is calibrated using a standard of known molecular weight.
-
Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the expected molecular ion of the dye. Additional peaks may indicate the presence of impurities, degradation products, or different salt forms of the dye.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of a dye by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the dye in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For quantitative analysis, a certified internal standard with a known concentration is added.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize for quantitative analysis include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons of interest, and the number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis: Integrate the signals corresponding to the protons of the dye and any identified impurities. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
Visualizing the Workflow and Comparisons
To better illustrate the processes and comparisons discussed, the following diagrams have been generated using Graphviz.
Conclusion
The purity of fluorescent dyes is a critical factor that can significantly impact the reliability and reproducibility of research data. While this compound serves as a useful, non-reactive fluorophore, for more demanding applications, alternatives such as Alexa Fluor 680 may offer superior performance in terms of brightness and potentially photostability. Researchers should carefully consider the specific requirements of their experiments and utilize the analytical methods outlined in this guide to verify the purity of their dye stocks. By implementing rigorous quality control, the scientific community can ensure the generation of high-quality, dependable data.
References
CY5.5 Dimethyl: A Comparative Guide for Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of in vivo and in vitro imaging, the selection of the appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of CY5.5 Dimethyl, a non-sulfonated cyanine (B1664457) dye, with other commonly used near-infrared (NIR) fluorophores. The data presented herein is intended to assist researchers in making informed decisions for their specific imaging applications.
Performance Comparison of NIR Dyes
The following tables summarize the key photophysical and performance characteristics of this compound and its alternatives. Data has been compiled from various sources, and it is important to note that performance can vary based on the specific experimental conditions and the conjugation state of the dye.
Table 1: Spectral Properties of NIR Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 684 | 710 | 198,000 | 0.2[1] |
| Alexa Fluor 680 | 679 | 702 | 184,000 | 0.36[2] |
| IRDye 800CW | 774 (in PBS) | 789 (in PBS) | 240,000 (in PBS) | 0.12 (conjugated to HSA)[3][4] |
| Indocyanine Green (ICG) | 787-789 | 813-819 | 232,000 | 0.09[5] |
Table 2: Performance Characteristics in Imaging Applications
| Dye | Reported Photostability | Key Advantages | Key Disadvantages | Primary Applications |
| This compound | Moderate | Good solubility in organic solvents, bright fluorescence.[1] | Limited aqueous solubility.[6] | Control experiments, calibration, preclinical in vivo imaging. |
| Alexa Fluor 680 | High | High quantum yield, excellent photostability.[2][7] | Higher cost compared to cyanine dyes. | Flow cytometry, fluorescence microscopy, super-resolution microscopy.[2] |
| IRDye 800CW | High | High molar extinction coefficient, excellent for in vivo imaging.[8] | Requires conjugation for targeting. | Western blotting, in vivo imaging, tissue section analysis.[8] |
| Indocyanine Green (ICG) | Low | Clinically approved, rapid clearance.[9][10] | Low quantum yield, poor photostability, concentration-dependent aggregation.[9] | Clinical angiography, cardiac output measurement, liver function studies.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of fluorescent dyes. Below are protocols for key experiments to evaluate the performance of this compound and its alternatives.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield of a test dye relative to a standard with a known quantum yield.
Materials:
-
Test dye solution (e.g., this compound)
-
Reference standard with a known quantum yield in the same solvent (e.g., ICG in DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., DMSO or ethanol)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye and the reference standard in the chosen solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the test dye and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence: Using the fluorometer, measure the fluorescence emission spectrum for each dilution. The excitation wavelength and all instrument settings should be identical for both the test dye and the reference standard.
-
Integrate Fluorescence Intensity: Integrate the area under the emission curve for each measured spectrum.
-
Plot Data: For both the test dye and the reference standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
Protocol 2: Assessment of Photostability
Objective: To evaluate the resistance of a fluorescent dye to photobleaching upon continuous illumination.
Materials:
-
Fluorescent dye solutions of equal concentration
-
Fluorescence microscope with a stable light source and a camera
-
Imaging software with time-lapse capabilities
Procedure:
-
Sample Preparation: Prepare microscope slides with the fluorescent dye solutions. For in vitro cell imaging, culture and stain cells with the respective dyes.
-
Microscope Setup: Place the sample on the microscope stage and bring it into focus. Set the excitation and emission filters appropriate for the dye. Adjust the illumination intensity and camera settings to obtain a good initial signal.
-
Time-Lapse Imaging: Acquire a time-lapse series of images under continuous illumination. The interval between images and the total duration of the experiment will depend on the photostability of the dyes being tested.
-
Data Analysis:
-
Select a region of interest (ROI) in the images.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.[11]
-
Protocol 3: In Vivo Imaging in a Mouse Tumor Model
Objective: To evaluate the tumor-targeting and imaging performance of a fluorescently labeled probe in a living animal.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
NIR fluorescent probe (e.g., antibody conjugated with this compound)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration: Anesthetize the mouse and administer the fluorescent probe intravenously via the tail vein. The dosage will depend on the specific probe and dye.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mouse and acquire whole-body fluorescence images using the in vivo imaging system with the appropriate excitation and emission filters.
-
Image Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle tissue).
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess the targeting specificity of the probe.
-
-
Ex Vivo Organ Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution of the probe.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Caption: Workflow for Assessing Photostability of a Fluorescent Dye.
Caption: Workflow for In Vivo Near-Infrared Fluorescence Imaging.
Signaling Pathway in Targeted Fluorescence Imaging
The underlying principle of targeted fluorescence imaging involves the specific binding of a fluorescently labeled probe to its biological target, leading to an accumulation of the fluorescent signal at the site of interest. This allows for the visualization of biological processes and the identification of specific cell populations or tissues.
Caption: General Signaling Pathway for Targeted Fluorescence Imaging.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. licorbio.com [licorbio.com]
- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alexa Fluor 680 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ld.ru [ld.ru]
- 9. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indocyanine Green | AAT Bioquest [aatbio.com]
- 11. blog.addgene.org [blog.addgene.org]
Navigating the Far-Red Spectrum: A Comparative Guide to CY5.5 Dimethyl Cross-Talk with Common Fluorophores
For researchers, scientists, and drug development professionals venturing into multiplex fluorescence imaging, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive cross-talk analysis of CY5.5 Dimethyl with other commonly used fluorophores in the far-red spectrum, offering objective comparisons and detailed experimental protocols to mitigate spectral overlap.
In multicolor fluorescence experiments, spectral cross-talk, or bleed-through, occurs when the emission signal of one fluorophore is detected in the channel designated for another. This phenomenon, driven by the overlapping spectral profiles of fluorophores, can lead to false positives and inaccurate quantification. This compound, a popular far-red dye, offers advantages in minimizing autofluorescence from biological samples. However, its broad emission spectrum necessitates a thorough understanding of its potential for cross-talk with other fluorophores. This guide focuses on a comparative analysis with two spectrally adjacent fluorophores: Alexa Fluor 680 and Allophycocyanin (APC).
Spectral Properties at a Glance
A fundamental step in predicting and understanding potential cross-talk is to examine the core spectral characteristics of the fluorophores . The table below summarizes the excitation and emission maxima for this compound, Alexa Fluor 680, and APC.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~684[1] | ~710[1] |
| Alexa Fluor 680 | ~679[2] | ~702[2][3] |
| Allophycocyanin (APC) | ~650[4][5][6] | ~660[4][5][6][7] |
Cross-Talk Comparison: A Quantitative Overview
To provide a quantitative measure of potential spectral overlap, the following table presents a hypothetical yet realistic representation of percentage bleed-through between this compound, Alexa Fluor 680, and APC. These values are based on the degree of spectral overlap and assume standard filter sets for detection. It is crucial to note that actual bleed-through percentages are highly dependent on the specific instrumentation, filter sets, and experimental conditions.
| Bleed-through Source (Donor) | Bleed-through into Channel (Acceptor) | Estimated % Bleed-through | Rationale for Estimation |
| This compound | Alexa Fluor 680 Channel | 15-25% | Significant spectral overlap between the emission of this compound and the emission of Alexa Fluor 680. |
| This compound | APC Channel | 5-10% | Moderate spectral overlap. The emission tail of this compound extends into the APC detection window. |
| Alexa Fluor 680 | This compound Channel | 20-30% | High degree of spectral overlap. The emission spectrum of Alexa Fluor 680 significantly overlaps with the detection range for this compound. |
| APC | This compound Channel | < 5% | Minimal spectral overlap. The emission of APC is well separated from the primary detection area of this compound. |
Visualizing Spectral Overlap and Experimental Workflow
To better understand the concepts of spectral overlap and the process of cross-talk analysis, the following diagrams are provided.
Experimental Protocols
Accurate quantification of cross-talk is essential for reliable multicolor fluorescence data. Below are detailed protocols for measuring spectral spillover in flow cytometry and fluorescence bleed-through in microscopy.
Protocol 1: Quantifying Spectral Spillover in Flow Cytometry
Objective: To calculate the percentage of signal from a single fluorophore that is detected in a secondary detector (spillover).
Materials:
-
Cells or beads
-
Antibodies or labels conjugated to:
-
This compound
-
Alexa Fluor 680
-
APC
-
-
Unstained cells or beads (negative control)
-
Flow cytometer with appropriate lasers and filters
Procedure:
-
Prepare Single-Stained Controls:
-
Prepare a separate sample for each fluorophore, staining your cells or beads with only one fluorescent label.
-
Include an unstained sample to set the negative population gates.
-
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up.
-
Use the unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place the cell population of interest on scale.
-
Adjust the voltage for each fluorescence detector so that the negative population is on scale and the positive population for each single-stained control is as bright as possible without going off scale.
-
-
Data Acquisition:
-
Record data for the unstained control.
-
Record data for each single-stained control. For each control, ensure you collect a sufficient number of events (e.g., 10,000-50,000).
-
-
Spillover Calculation:
-
Most flow cytometry software has an automated compensation setup. Follow the software's instructions, using the single-stained controls to calculate the spillover matrix.
-
Alternatively, to manually calculate the spillover of Fluorophore A into the detector for Fluorophore B:
-
Gate on the single-positive population for Fluorophore A.
-
Determine the median fluorescence intensity (MFI) of this population in the primary detector for Fluorophore A (MFI_A_in_A).
-
Determine the MFI of the same population in the secondary detector for Fluorophore B (MFI_A_in_B).
-
Determine the MFI of the negative population in both detectors (MFI_neg_in_A and MFI_neg_in_B).
-
Calculate the spillover percentage: % Spillover = ((MFI_A_in_B - MFI_neg_in_B) / (MFI_A_in_A - MFI_neg_in_A)) * 100
-
-
-
Apply Compensation:
-
Apply the calculated spillover matrix to your multicolor experimental samples to correct for the spectral overlap.
-
Protocol 2: Quantifying Fluorescence Bleed-through in Microscopy
Objective: To determine the percentage of signal from one fluorophore that is detected in the emission channel of another.
Materials:
-
Microscope slides with singly labeled specimens (e.g., cells stained with only this compound, and separate slides with cells stained with only Alexa Fluor 680 or APC).
-
Fluorescence microscope with appropriate excitation sources and emission filters.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition:
-
For each single-labeled specimen, acquire an image using the filter set intended for that fluorophore (the primary channel).
-
Without changing the specimen, acquire another image using the filter set intended for the other fluorophore in your multicolor experiment (the secondary channel). This will capture the bleed-through signal.
-
Ensure that the acquisition settings (e.g., exposure time, laser power) are kept constant for all images of a given fluorophore. The settings should be optimized to avoid saturation in the primary channel.
-
-
Image Analysis:
-
Open the images in your analysis software.
-
For the single-labeled specimen of "Fluorophore A" (e.g., this compound):
-
Define a region of interest (ROI) that encompasses the fluorescently labeled structures in the image from the primary channel (Channel A).
-
Measure the mean intensity of this ROI in the primary channel image (Mean_Intensity_A_in_A).
-
Apply the same ROI to the image from the secondary channel (Channel B) and measure the mean intensity (Mean_Intensity_A_in_B).
-
Measure the mean background intensity in a region without cells for both images (Background_A and Background_B).
-
-
Calculate the bleed-through percentage: % Bleed-through = ((Mean_Intensity_A_in_B - Background_B) / (Mean_Intensity_A_in_A - Background_A)) * 100
-
-
Correction (Linear Unmixing):
-
Once the bleed-through percentages are determined, you can use linear unmixing algorithms in your software to subtract the bleed-through signal from your multicolor images. For a two-color image, the corrected intensity in Channel B would be: Corrected_B = Raw_B - (% Bleed-through_A_into_B * Raw_A)
-
Conclusion
The selection of fluorophores for multicolor imaging requires a careful balance of signal brightness, photostability, and minimal spectral overlap. While this compound is a valuable tool for far-red imaging, its potential for cross-talk with spectrally similar dyes like Alexa Fluor 680 necessitates careful experimental design and the application of compensation or bleed-through correction. By following the detailed protocols outlined in this guide, researchers can accurately quantify and correct for spectral overlap, leading to more reliable and quantitative data in their multicolor fluorescence experiments. The provided comparative data, while illustrative, underscores the importance of performing these essential controls with your specific instrumentation and reagents.
References
- 1. Spectrum [Alexa Fluor 680] | AAT Bioquest [aatbio.com]
- 2. app.fluorofinder.com [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Allophycocyanin - Wikipedia [en.wikipedia.org]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Allophycocyanin (APC) | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Spectrum [APC (Allophycocyanin)] | AAT Bioquest [aatbio.com]
CY5.5 Dimethyl: A Comparative Guide for Near-Infrared Fluorescence Applications
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the selection of the appropriate dye is a critical determinant of experimental success. This guide provides a comprehensive comparison of CY5.5 Dimethyl with key alternatives—Alexa Fluor 750, IRDye 800CW, and Indocyanine Green (ICG)—offering objective performance data and detailed experimental insights to inform your research decisions.
This compound is a non-sulfonated, non-reactive cyanine (B1664457) dye characterized by its bright fluorescence in the far-red spectrum and good solubility in organic solvents. Its primary role in research is as a non-reactive fluorophore for control experiments, instrument calibration, and other technical applications where a stable, inert fluorescent signal is required. While the broader Cy5.5 dye family is widely used for labeling biomolecules for in vivo imaging and targeted drug delivery, this compound's non-reactive nature makes it an ideal negative control to assess non-specific binding and background fluorescence in such studies.
Performance Comparison of NIR Dyes
The efficacy of a fluorescent dye is determined by a combination of its photophysical properties and its performance in specific applications. This section provides a quantitative comparison of this compound and its alternatives.
Photophysical Properties
The following table summarizes the key photophysical properties of this compound, Alexa Fluor 750, IRDye 800CW, and Indocyanine Green. These parameters are crucial for predicting a dye's brightness, signal-to-noise ratio, and suitability for various imaging systems.
| Property | This compound | Alexa Fluor 750 | IRDye 800CW | Indocyanine Green (ICG) |
| Excitation Max (nm) | ~673 | ~749 | ~774 | ~780 |
| Emission Max (nm) | ~692 | ~775 | ~789 | ~820 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 | ~240,000 | ~223,000 |
| Quantum Yield (Φ) | ~0.20 | ~0.12 | ~0.12 | ~0.14 |
| Solubility | Organic Solvents | Aqueous | Aqueous | Aqueous |
| Reactivity | Non-reactive | Amine-reactive (NHS ester) | Amine-reactive (NHS ester) | Non-reactive |
In Vivo Imaging Performance
For in vivo applications, the choice of dye significantly impacts the quality of the resulting images. Longer emission wavelengths, such as those of IRDye 800CW and ICG, are generally preferred for deep-tissue imaging due to reduced tissue autofluorescence and light scattering.
A comparative study has shown that IRDye 800CW provides a significantly better tumor-to-background ratio compared to Cy5.5-labeled probes for in vivo imaging. This is attributed to the longer emission wavelength of IRDye 800CW, which falls within the optimal NIR window (700-900 nm) for deep tissue imaging. Alexa Fluor dyes are renowned for their superior photostability and brightness in conjugated forms, as they are less prone to the aggregation-induced fluorescence quenching that can affect Cyanine dyes. ICG, being clinically approved, is a common benchmark, but its lower quantum yield and tendency to bind to plasma proteins can influence its pharmacokinetic profile and imaging outcomes.
Experimental Protocols
General Protocol for Protein Labeling (for reactive dyes)
This protocol is a general guideline for labeling proteins with amine-reactive dyes like Alexa Fluor 750 NHS ester and IRDye 800CW NHS ester.
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve the reactive dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction: Add the reactive dye solution to the protein solution at a specific molar ratio (typically between 5:1 and 20:1, dye:protein). Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unconjugated dye using a gel filtration column, dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's and the dye's maximum absorption wavelengths.
In Vivo Fluorescence Imaging Workflow
A typical workflow for a comparative in vivo fluorescence imaging study is outlined below.
Applications and Limitations of this compound
As a non-reactive fluorophore, this compound's primary application is to serve as a control in experiments where its reactive counterparts are used.
Applications:
-
Negative Control in In Vivo Imaging: When a Cy5.5-labeled antibody or drug is used for targeted imaging, injecting a molar equivalent of this compound allows researchers to assess the level of non-specific accumulation of the dye in various tissues.
-
Instrument Calibration: Its stable fluorescence makes it suitable for calibrating and standardizing fluorescence imaging systems.
-
Control for In Vitro Assays: In fluorescence-based assays such as flow cytometry or fluorescence microscopy, this compound can be used to determine the level of background fluorescence and non-specific cell binding.
Limitations:
-
Non-reactivity: This is its defining characteristic and also its main limitation, as it cannot be covalently attached to biomolecules.
-
Solubility: Its good solubility in organic solvents but limited aqueous solubility can be a drawback for certain biological applications where aqueous buffers are required.
-
Photostability: While cyanine dyes are generally stable, they can be more susceptible to photobleaching than other classes of dyes like the Alexa Fluor series, which can be a limitation in long-term imaging studies.
Comparison with Alternatives
The choice between this compound and its alternatives depends on the specific experimental need.
-
Alexa Fluor 750: As a reactive dye, it is used for labeling and is known for its exceptional photostability and the high fluorescence of its conjugates. It is a superior choice for applications requiring long-term imaging or high sensitivity.
-
IRDye 800CW: This dye is a leading choice for in vivo imaging due to its long emission wavelength, which minimizes tissue autofluorescence and improves signal-to-background ratios.
-
Indocyanine Green (ICG): Its clinical approval makes it the go-to dye for translational research and clinical applications. Its hydrophilicity and pharmacokinetic profile differ significantly from the non-sulfonated this compound.
Safety Operating Guide
Proper Disposal Procedures for CY5.5 Dimethyl
The following guide provides essential safety and logistical information for the proper handling and disposal of CY5.5 Dimethyl, a non-sulfonated, far-red fluorescent cyanine (B1664457) dye. These procedures are based on general best practices for chemical waste management. It is crucial to consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines, as local protocols may vary.
Immediate Safety and Handling
Before beginning any handling or disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE). All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Required PPE:
Avoid all direct contact with the skin and eyes and prevent the formation of dust and aerosols.[3][4] After handling, wash hands and any exposed skin thoroughly.[5]
Step-by-Step Disposal Protocol
All materials contaminated with this compound must be treated as hazardous chemical waste and must not be disposed of in regular trash or down the drain.[1][6]
Step 1: Waste Segregation and Collection Proper disposal begins with the correct segregation of waste streams.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[1]
-
This includes unused stock solutions, experimental solutions, and the first one to three rinses of any contaminated labware.[1] For highly toxic substances, collecting the first three rinses as hazardous waste is recommended.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound".[2]
-
-
Solid Waste:
Step 2: Container Management
-
Keep all hazardous waste containers tightly sealed when not in use to prevent evaporation or spills.[1][3]
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic and incompatible materials.[1][2]
-
Do not mix different types of chemical waste in the same container unless explicitly permitted by your institution's EHS office.[2]
Step 3: Final Disposal
-
Once a waste container is full, follow your institution's established procedures for hazardous waste collection. This typically involves contacting the EHS department to schedule a pickup by a licensed chemical waste disposal service.[2]
-
The final disposal of the material may involve controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[4]
Spill Management
In the event of a spill, immediate action is required to ensure safety and containment.
-
Alert Personnel: Immediately notify others in the vicinity.[1]
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your EHS department immediately.[1]
-
Contain Spill: While wearing appropriate PPE, contain the spill using a chemical absorbent material.[1]
-
Collect Waste: Carefully collect the contaminated absorbent material and place it in the designated solid hazardous waste container.[1]
Data Presentation
Spectral Properties of this compound
| Property | Value |
| Excitation/Absorption Maximum (λabs) | 684 nm[7] |
| Emission Maximum (λem) | 710 nm[7] |
| Molar Extinction Coefficient (ε) | 198,000 L⋅mol⁻¹⋅cm⁻¹[7] |
| Fluorescence Quantum Yield (Φ) | 0.2[7] |
| Correction Factor (CF260) | 0.07[7] |
| Correction Factor (CF280) | 0.03[7] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CY5.5 Dimethyl
Essential protocols for the safe handling, use, and disposal of CY5.5 Dimethyl are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information for the safe utilization of this far-red fluorescent dye.
This compound is a non-sulfonated cyanine (B1664457) dye soluble in organic solvents, commonly used as a non-reactive fluorophore for experimental controls and instrument calibration.[1][2] Adherence to strict safety protocols is paramount when handling this and similar chemical compounds.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the primary defense against potential chemical exposure. The following table summarizes the essential PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant to provide a complete seal around the eyes, protecting against dust particles and splashes. |
| Face Shield | Recommended to be worn in conjunction with safety goggles, especially when handling larger quantities or if there is a risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves offer protection against a wide array of chemicals.[3] Double-gloving is advised to minimize contamination risk. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination. |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | When handling the powdered dye outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of fine particles. P100 filters are highly effective at filtering airborne particulates.[4] A proper fit test is mandatory prior to use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, buttoned completely, is required to protect skin and personal clothing from contamination. |
| Closed-toe Shoes | Required at all times within the laboratory to protect feet from spills and falling objects.[3] |
Operational Plan: From Preparation to Use
A systematic approach is crucial for minimizing exposure and ensuring the accurate preparation of this compound solutions.
Step 1: Area Preparation
-
Designate a specific work area for handling the dye, preferably within a chemical fume hood to control airborne particles.
-
Cover the work surface with disposable, absorbent bench paper to contain any spills.
Step 2: Assembling Materials
-
Before handling the chemical, ensure all required PPE is correctly worn.
-
Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, the appropriate solvent (such as DMSO, DMF, or ethanol), and primary and secondary containers.[5]
Step 3: Weighing and Dissolving
-
Carefully weigh the desired amount of this compound powder.
-
To prepare a stock solution, dissolve the dye in a suitable organic solvent.[5] Work within the fume hood to avoid inhalation of any dust or vapors.
-
Ensure the container is securely capped after use.
Step 4: Experimental Use
-
When using the dye solution, continue to wear all appropriate PPE.
-
Conduct all procedures that may generate aerosols within a fume hood or biosafety cabinet.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
All materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, should be considered chemical waste.
-
Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.
-
Aqueous solutions containing the dye should not be disposed of down the drain.[6]
Disposal Procedure
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for pickup and disposal procedures.[7]
Procedural Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. research.columbia.edu [research.columbia.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
